molecular formula C12H18N2 B064008 4-(2-(Pyrrolidin-1-yl)ethyl)aniline CAS No. 168897-20-9

4-(2-(Pyrrolidin-1-yl)ethyl)aniline

Cat. No.: B064008
CAS No.: 168897-20-9
M. Wt: 190.28 g/mol
InChI Key: WAOKZNBDXFOXSA-UHFFFAOYSA-N
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Description

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14/h3-6H,1-2,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOKZNBDXFOXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424583
Record name 4-[2-(Pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168897-20-9
Record name 4-[2-(Pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is a chemical compound of interest in proteomics research and as a potential building block in medicinal chemistry.[1] Its structure, featuring an aniline core, a flexible ethyl linker, and a pyrrolidine moiety, suggests potential applications as a scaffold in the design of novel bioactive molecules. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and further application in drug discovery and development. This guide provides a concise overview of the known physical properties of this compound and its hydrochloride salt, along with detailed experimental protocols for their determination.

Core Physical Properties

Aromatic amines are typically high-boiling liquids or low-melting solids.[2][3] The physicochemical data for this compound and its common salt form are summarized below.

PropertyThis compoundThis compound hydrochloride
CAS Number 168897-20-9[1]Not explicitly available
Molecular Formula C₁₂H₁₈N₂[1]C₁₂H₁₈N₂ · HCl[4]
Molecular Weight 190.28 g/mol [1]226.75 g/mol [4]
Appearance Not explicitly stated, but likely a liquid or low-melting solidSolid[4]
Melting Point Not explicitly availableNot explicitly available
Boiling Point Not explicitly availableNot applicable
Solubility General amine solubility suggests solubility in organic solvents and slight solubility in water, which increases with acidification.Expected to be more water-soluble than the free base.

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application. Standard organic chemistry laboratory procedures can be employed for this purpose.

Melting Point Determination

The melting point is a key indicator of a solid compound's purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: If the compound is a solid, ensure it is dry and finely powdered. A small amount of the solid is introduced into the open end of a capillary tube and packed down by tapping the sealed end on a hard surface to a height of 2-3 mm.

  • Apparatus Setup (Mel-Temp): Place the capillary tube containing the sample into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly at first to get an approximate melting point. Then, allow the apparatus to cool and repeat the measurement with a fresh sample, this time heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[5] A pure compound will have a sharp melting point range of 1-2°C.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block on a hot plate or a Thiele tube with heating oil)

  • Clamps and stand

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of the liquid this compound into the test tube.

  • Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.

  • Apparatus Assembly: Attach the test tube to a thermometer with the bulb of the thermometer level with the sample. Suspend the assembly in the heating apparatus.

  • Heating: Gently heat the apparatus. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: Note the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point, where the vapor pressure of the liquid equals the atmospheric pressure.[6][7][8]

Solubility Assessment

Understanding the solubility of a compound is critical for reaction setup, purification, and formulation.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

  • pH paper

Procedure:

  • Solvent Screening: In separate, labeled test tubes, add a small, measured amount of this compound (e.g., 10 mg of solid or 10 µL of liquid).

  • Solvent Addition: To each tube, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, diethyl ether, and 5% aqueous HCl).

  • Observation: Agitate the tubes and observe whether the compound dissolves completely. Record the solubility. For amines, solubility in water is expected to be low for molecules with more than six carbon atoms, but they are generally soluble in organic solvents.[9]

  • Acidic Solubility: Due to the basic nature of the amine functional groups, this compound is expected to be soluble in dilute aqueous acid solutions through the formation of a water-soluble ammonium salt.[10][11] The pH of an aqueous solution can be tested with pH paper; a basic pH would be indicative of an amine.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the key physical properties of this compound.

experimental_workflow start Start: This compound Sample is_solid Determine Physical State (Solid or Liquid?) start->is_solid mp_protocol Melting Point Determination Protocol is_solid->mp_protocol  Solid bp_protocol Boiling Point Determination Protocol is_solid->bp_protocol Liquid   solubility_protocol Solubility Assessment Protocol mp_protocol->solubility_protocol bp_protocol->solubility_protocol data_table Compile Data in Table: - Melting Point - Boiling Point - Solubility Profile solubility_protocol->data_table end End: Physicochemical Characterization data_table->end

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Solubility Profile of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of the organic compound 4-(2-(Pyrrolidin-1-yl)ethyl)aniline. Due to the limited availability of specific experimental data for this molecule in published literature, this document combines known data with qualitative analysis based on its chemical structure and presents standardized experimental protocols for its empirical determination.

Introduction to this compound

This compound is a substituted aniline compound featuring a pyrrolidine ring connected via an ethyl linker to the para position of the aniline moiety. Its structure suggests it is a basic compound, capable of protonation at the aniline and pyrrolidine nitrogen atoms. This characteristic is a key determinant of its solubility, particularly in aqueous solutions of varying pH. It is primarily used as a biochemical for research purposes, including proteomics and as a building block in organic synthesis.[1]

Physicochemical Properties

A summary of the basic physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.28 g/mol [1]
Appearance Light Brown SolidSigma-Aldrich
Purity ≥95%[1]

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse. However, data for its hydrochloride salt is available and provides insight into its aqueous solubility under specific conditions.

FormSolvent SystempHSolubilitySource
Hydrochloride SaltAqueous Buffer7.434.7 µg/mLPubChem

Qualitative Solubility Profile

Based on its chemical structure, a qualitative solubility profile can be predicted.

  • pH-Dependent Aqueous Solubility : The presence of two basic nitrogen atoms means that the compound's aqueous solubility is highly dependent on pH. In acidic conditions, the amine groups will be protonated, forming cationic species (salts) which are significantly more water-soluble.[2][5] Conversely, in basic conditions, the compound will exist in its neutral, less soluble form.

Experimental Protocols for Solubility Determination

To empirically determine the comprehensive solubility profile, standardized methods such as the Shake-Flask method for thermodynamic solubility and Potentiometric Titration for pKa and pH-dependent solubility are recommended.

This method is considered the gold standard for determining the thermodynamic solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of the test compound at equilibrium.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).[6]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][7][8]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution via centrifugation or filtration (using a filter that does not bind the compound).[7][9]

  • Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • Calibration: A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.[7]

This method is used to determine the ionization constants (pKa) of a compound, which is crucial for understanding its pH-dependent solubility.

Objective: To determine the pKa values of this compound by monitoring pH changes during titration with an acid or base.

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol-water) for sparingly soluble compounds, to a known concentration (e.g., 1 mM).[10]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The ionic strength is kept constant using an electrolyte like KCl.[10]

  • Titration: The solution is made acidic (e.g., to pH 2) with a standardized HCl solution. A standardized titrant (e.g., 0.1 M NaOH) is then added in small, precise increments.[10]

  • Data Recording: The pH of the solution is recorded after each addition of titrant, allowing the solution to reach equilibrium at each step.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points, which can be identified as inflection points on the curve. Specialized software can be used for precise calculation.[10][11] The data from this experiment can be used to calculate the solubility at any given pH.

Visualization of a Representative Experimental Workflow

While no specific signaling pathways for this compound are documented, a logical workflow for its initial biological characterization can be proposed based on protocols for structurally similar compounds. The following diagram illustrates a typical screening cascade to investigate its potential biological activities, such as receptor binding and general cellular effects.[12]

G cluster_prep Step 1: Preparation cluster_primary Step 2: Primary Screening cluster_secondary Step 3: Secondary Screening & Specificity cluster_validation Step 4: Hit Validation cluster_final Step 5: Analysis Compound Compound Preparation This compound ReceptorBinding Primary Target Assay (e.g., Receptor Binding) Compound->ReceptorBinding FunctionalAssay Functional Assay (e.g., Calcium Flux) ReceptorBinding->FunctionalAssay If Active AntioxidantAssay Antioxidant Assay (e.g., DPPH) ReceptorBinding->AntioxidantAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) ReceptorBinding->CytotoxicityAssay DoseResponse Hit Validation & Dose-Response Analysis FunctionalAssay->DoseResponse AntioxidantAssay->DoseResponse CytotoxicityAssay->DoseResponse DataAnalysis Data Analysis & Interpretation DoseResponse->DataAnalysis

Caption: Representative experimental workflow for the biological screening of a novel compound.

Conclusion

The solubility of this compound is governed by its chemical structure, exhibiting classic characteristics of a basic aromatic amine. While specific quantitative data is limited to its hydrochloride salt in a neutral aqueous buffer, its solubility is expected to be low in neutral water, higher in organic solvents, and significantly increased in acidic aqueous solutions. The standardized protocols provided herein offer a robust framework for the comprehensive experimental determination of its solubility profile, which is a critical parameter for its application in drug discovery and development.

References

An In-depth Technical Guide to the Stability and Storage of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 4-(2-(Pyrrolidin-1-yl)ethyl)aniline. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. This document synthesizes available data on closely related aromatic amines to provide robust guidance in the absence of specific long-term stability studies for this exact molecule.

Chemical Properties and Stability Profile

This compound is an aromatic amine, a class of compounds known for its susceptibility to oxidative degradation. The aniline moiety is particularly prone to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This degradation can lead to the formation of colored impurities and a decrease in the purity of the compound.

While specific quantitative stability data for this compound is not extensively available in the public domain, the stability of analogous aromatic amines has been studied. These studies indicate that storage at ambient temperatures can lead to reduced recovery of the compound over time. For many aromatic amines, long-term stability is significantly improved by storage at low temperatures, such as -20°C or -70°C.

General Incompatibilities:

  • Acids: Aromatic amines are basic and will react with acids. Acidic conditions have also been shown to decrease the stability of some primary aromatic amines.

  • Strong Oxidizing Agents: These can significantly accelerate the degradation of the aniline ring.

  • Acid Anhydrides and Acid Chlorides: These will react with the primary amine group.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on the general properties of aromatic amines.

ParameterRecommended ConditionRationale
Temperature Long-term: -20°C or below (in a freezer) Short-term: 2-8°C (in a refrigerator)Low temperatures significantly slow down the rate of oxidative degradation.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes contact with oxygen, a key initiator of degradation.
Light Protection from light (e.g., amber vials or storage in the dark)Light, particularly UV light, can provide the energy to initiate degradation reactions.
Container Tightly sealed, appropriate chemical-resistant containerPrevents exposure to moisture and atmospheric oxygen.

Potential Degradation Pathway

The primary degradation pathway for this compound is expected to be oxidation of the aniline ring. This can proceed through a series of reactions to form various colored byproducts.

G Generalized Oxidative Degradation Pathway of this compound A This compound B Radical Cation A->B Oxidation (O2, light, heat) C Dimerization & Polymerization B->C D Colored Degradation Products (e.g., Quinone-imines) C->D

Caption: Generalized oxidative degradation pathway.

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various storage conditions.

Objective: To determine the rate of degradation of this compound under different temperature, light, and atmospheric conditions.

Materials:

  • This compound (high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Inert gas (Argon or Nitrogen)

  • Amber and clear HPLC vials

  • Temperature-controlled chambers/ovens

  • Refrigerator and freezer

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into amber and clear HPLC vials.

    • For samples to be stored under an inert atmosphere, gently purge the vials with argon or nitrogen before sealing.

  • Storage Conditions:

    • Store the prepared samples under a matrix of conditions as outlined in the table below. Include control samples stored at -80°C.

TemperatureLight ConditionAtmosphere
40°CExposed to LightAir
40°CProtected from LightAir
25°C (Room Temp)Exposed to LightAir
25°C (Room Temp)Protected from LightAir
4°CProtected from LightAir
-20°CProtected from LightAir
25°C (Room Temp)Protected from LightInert Gas
  • Time Points for Analysis:

    • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months).

  • Analytical Method:

    • Use a validated stability-indicating HPLC-UV method to determine the purity of the sample and quantify any degradation products.

    • A generic starting method could be:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm (or other appropriate wavelength determined by UV scan)

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Identify and quantify any major degradation products.

    • Plot the percentage remaining versus time for each storage condition to determine the degradation kinetics.

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage under Varied Conditions cluster_analysis Analysis at Time Points cluster_data Data Interpretation A Prepare Stock Solution B Aliquot into Vials A->B C Inert Gas Purge (if applicable) B->C D Temperature Matrix (-20°C, 4°C, 25°C, 40°C) C->D E Light Exposure Matrix (Light vs. Dark) C->E F Atmosphere Matrix (Air vs. Inert Gas) C->F G T=0, 1W, 2W, 1M, 3M, 6M H HPLC-UV Analysis G->H I Quantify Parent & Degradants H->I J Calculate % Remaining I->J L Identify Degradation Products I->L K Determine Degradation Kinetics J->K

Caption: Workflow for stability assessment.

Conclusion

Technical Guide to the Safe Handling of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is a substituted aniline derivative. While detailed experimental data on the physical and chemical properties of the free base are limited, some information is available from commercial suppliers and for its hydrochloride salt.

PropertyValueSource/Comments
Chemical Name This compound-
CAS Number 168897-20-9Santa Cruz Biotechnology
Molecular Formula C₁₂H₁₈N₂Santa Cruz Biotechnology
Molecular Weight 190.28 g/mol Santa Cruz Biotechnology
Appearance Solid (for hydrochloride salt)Sigma-Aldrich[1]
Purity ≥95%Santa Cruz Biotechnology
Flash Point Not availableData for the hydrochloride salt is not applicable.[1]

Hazard Identification and Toxicological Profile

Specific toxicological data for this compound is not available. However, as an aniline derivative, it should be handled as a potentially hazardous substance. Aniline and its derivatives are known for their systemic toxicity.

GHS Classification (for the Hydrochloride Salt):

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Serious Eye Damage/Eye Irritation2AGHS07WarningH319: Causes serious eye irritation.[1]

General Toxicological Hazards of Aniline Derivatives:

Aniline and its derivatives can be toxic through inhalation, ingestion, and dermal absorption.[1] The primary health concerns associated with this class of compounds include:

  • Methemoglobinemia: A condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, death.

  • Carcinogenicity and Mutagenicity: Aniline is classified as a probable human carcinogen (Group B2) by the EPA. Some aniline derivatives are suspected of causing genetic defects.

  • Organ Toxicity: Prolonged or repeated exposure to aniline compounds can cause damage to the spleen, kidneys, liver, and bladder.

  • Skin and Eye Irritation/Sensitization: Many aniline derivatives are irritants to the skin and eyes and can cause allergic skin reactions.[2]

The logical relationship of these potential hazards is illustrated in the diagram below.

Hazard_Relationship cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation Acute_Toxicity Acute Toxicity (Methemoglobinemia) Inhalation->Acute_Toxicity Chronic_Toxicity Chronic Toxicity (Organ Damage) Inhalation->Chronic_Toxicity Carcinogenicity Carcinogenicity Inhalation->Carcinogenicity Mutagenicity Mutagenicity Inhalation->Mutagenicity Ingestion Ingestion Ingestion->Acute_Toxicity Ingestion->Chronic_Toxicity Ingestion->Carcinogenicity Ingestion->Mutagenicity Dermal_Contact Dermal_Contact Dermal_Contact->Acute_Toxicity Irritation Skin/Eye Irritation Dermal_Contact->Irritation Sensitization Skin Sensitization Dermal_Contact->Sensitization Dermal_Contact->Chronic_Toxicity Dermal_Contact->Carcinogenicity Dermal_Contact->Mutagenicity Spill_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess Small_Spill Small Spill? Assess->Small_Spill Large_Spill Large Spill (Contact EHS) Small_Spill->Large_Spill No PPE Don Appropriate PPE Small_Spill->PPE Yes End Spill Cleaned Up Large_Spill->End Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Decontaminate->End

References

The Biological Landscape of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to confer advantageous physicochemical and stereochemical properties to bioactive molecules.[1] Within this broad class of compounds, the "4-(2-(pyrrolidin-1-yl)ethyl)aniline" scaffold presents a promising starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities, where available, of derivatives based on this core structure, summarizing key data and outlining relevant experimental methodologies.

Quantitative Biological Data

Due to the limited availability of public data specifically on "this compound" derivatives, the following table summarizes the binding affinities of structurally related pyrrolidine-containing compounds at key central nervous system receptors. These compounds, while not direct derivatives, share the core pyrrolidinylethylamine pharmacophore and provide valuable insights into potential structure-activity relationships (SAR).

Table 1: Binding Affinities (Ki, nM) of Structurally Related Pyrrolidine Analogs at Dopamine and Serotonin Receptors

Compound IDTarget ReceptorKi (nM)Structural Class
Analog 1Dopamine D21.77Eticlopride-based Pyrrolidine Analog
Analog 1Dopamine D30.436Eticlopride-based Pyrrolidine Analog
Analog 2Dopamine D22.57Eticlopride-based Pyrrolidine Analog
Analog 2Dopamine D30.444Eticlopride-based Pyrrolidine Analog
Analog 3Serotonin 5-HT1D-3-[2-(Pyrrolidin-1-yl)ethyl]indole

Data adapted from structure-activity relationship studies of eticlopride-based dopamine D2/D3 receptor bitopic ligands and a study on 3-[2-(pyrrolidin-1-yl)ethyl]indoles as potent and selective h5-HT1D receptor agonists.

Experimental Protocols

The following methodologies are representative of the key experiments that would be employed to characterize the biological activity of novel "this compound" derivatives, based on protocols for analogous compounds.

Receptor Binding Assays

Objective: To determine the binding affinity of test compounds for specific neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT1A).

General Protocol:

  • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells for human dopamine D2 receptors) are cultured and harvested. The cells are then homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Assay: A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-spiperone for D2 receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: The reaction mixture is incubated at a specific temperature for a set period to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Scintillation Counting: The filters are washed to remove unbound radioligand, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.

General Protocol:

  • Cell Seeding: Cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.

General Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Visualizing Methodologies and Relationships

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of novel chemical entities based on the "this compound" scaffold.

Synthesis_Workflow Start This compound Reaction Chemical Modification (e.g., Amide Coupling, Sulfonylation) Start->Reaction Reactants, Reagents Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Crude Product Derivatives Library of Derivatives Purification->Derivatives

Caption: General synthetic workflow for derivatization.

Biological_Screening_Workflow Derivatives Library of Derivatives Primary_Screening Primary Screening (e.g., High-Throughput Assay) Derivatives->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Active Compounds Secondary_Assays Secondary Assays (Dose-Response, Selectivity) Hit_Compounds->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates Potent & Selective

Caption: Workflow for biological evaluation.

Potential Signaling Pathways

Given the structural similarity of the "this compound" scaffold to known dopamine and serotonin receptor ligands, it is plausible that its derivatives could modulate signaling pathways associated with these receptors. For instance, interaction with D2-like dopamine receptors could lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA).

Dopamine_Signaling_Pathway Ligand Derivative Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Potential D2 receptor signaling.

Conclusion and Future Directions

The "this compound" scaffold holds potential for the development of novel therapeutic agents, particularly those targeting the central nervous system. However, a significant gap exists in the publicly available literature regarding the systematic exploration of its derivatives. Future research efforts should focus on the synthesis of a diverse library of these compounds and their comprehensive biological evaluation against a panel of relevant targets, including GPCRs, ion channels, and enzymes. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates for further preclinical development. The methodologies and workflows outlined in this guide provide a robust framework for undertaking such investigations.

References

Pyrrolidine-Containing Bioactive Molecules: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, celebrated for its prevalence in a vast array of bioactive natural products and synthetic drugs.[1][2] Its significance stems from a unique combination of structural and chemical properties. The sp³-hybridized carbons of the pyrrolidine ring provide a three-dimensional scaffold that allows for the precise spatial arrangement of functional groups, a critical factor in optimizing interactions with biological targets.[3] Furthermore, the non-planar, puckered conformation of the ring, often referred to as "pseudorotation," enhances its ability to explore pharmacophore space.[3] The nitrogen atom within the ring imparts basicity and can serve as a key hydrogen bond acceptor, influencing the molecule's pharmacokinetic profile. This guide provides an in-depth exploration of select pyrrolidine-containing molecules, detailing their mechanisms of action, quantitative bioactivity, and the experimental protocols central to their development.

Pyrrolidine-Based Anticancer Agents: Combretastatin A-4 Analogs

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent anti-cancer agent.[4][5] Its simple chemical structure and profound biological activity have inspired the development of numerous synthetic analogs, many of which incorporate a pyrrolidine moiety to enhance pharmacological properties. These compounds primarily function as vascular disrupting agents, targeting the tumor's blood supply.[4]

Mechanism of Action & Signaling Pathway

Pyrrolidine-containing CA-4 analogs exert their anticancer effects through a dual mechanism. Their primary mode of action is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[6][7] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis in proliferating endothelial cells, which are essential for the formation of new blood vessels (angiogenesis) that tumors need to grow.[8]

Furthermore, these compounds have been shown to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, they can down-regulate the expression of VEGF and its receptor, VEGFR-2, in tumor cells.[9] This inhibition of VEGF/VEGFR-2 signaling further contributes to the anti-angiogenic effects of these molecules.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disruption leads to Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits MitoticArrest->Apoptosis Induces VEGF VEGF VEGF->VEGFR2 Binds CA4 Pyrrolidine-CA-4 Analog CA4->VEGFR2 Downregulates CA4->Tubulin Inhibits Polymerization G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds PI3K PI3K AChR->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Neuronal Survival Akt->CellSurvival Promotes AChE_Inhibitor Pyrrolidine-AChE Inhibitor AChE_Inhibitor->AChE Inhibits G cluster_workflow Ellman's Assay Workflow Prep Prepare Reagents: - AChE Solution - DTNB Solution - ATCI Solution - Test Inhibitor Plate Plate Setup (96-well): - Add Buffer, AChE, and Inhibitor - Pre-incubate Prep->Plate React Initiate Reaction: - Add DTNB and ATCI Plate->React Measure Kinetic Measurement: - Read Absorbance at 412 nm - Monitor over time React->Measure Analyze Data Analysis: - Calculate Reaction Rate - Determine % Inhibition Measure->Analyze G cluster_gut Intestine cluster_pancreas Pancreas Food Food Intake GLP1_Release GLP-1 Release Food->GLP1_Release Active_GLP1 Active GLP-1 GLP1_Release->Active_GLP1 BetaCell β-cells Insulin Insulin Secretion BetaCell->Insulin AlphaCell α-cells Glucagon Glucagon Secretion AlphaCell->Glucagon DPP4 DPP-4 Enzyme Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibits Active_GLP1->BetaCell Stimulates Active_GLP1->AlphaCell Inhibits Active_GLP1->DPP4 Degradation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction has broad applications in medicinal chemistry and drug development due to its tolerance for a wide range of functional groups. This document provides a detailed protocol for the synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline, a valuable building block in pharmaceutical research. The synthesis involves the coupling of a substituted aryl bromide, 1-(2-(4-bromophenyl)ethyl)pyrrolidine, with an ammonia equivalent using a palladium catalyst and a specialized ligand. The use of an ammonia surrogate is a common strategy to circumvent the challenges associated with the direct use of ammonia gas.[1][2]

Reaction Scheme

The overall synthetic strategy involves two main steps:

  • Synthesis of the Aryl Bromide Precursor: Nucleophilic substitution of 4-bromophenethyl bromide with pyrrolidine to yield 1-(2-(4-bromophenyl)ethyl)pyrrolidine.

  • Buchwald-Hartwig Amination: Palladium-catalyzed amination of 1-(2-(4-bromophenyl)ethyl)pyrrolidine with an ammonia surrogate to afford the final product, this compound.

Data Presentation: Key Reaction Components and Conditions

ParameterStep 1: Precursor SynthesisStep 2: Buchwald-Hartwig Amination
Aryl Halide 4-Bromophenethyl bromide1-(2-(4-Bromophenyl)ethyl)pyrrolidine
Amine PyrrolidineAmmonia Surrogate (e.g., Benzophenone Imine)[1]
Palladium Precatalyst Not ApplicablePd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand Not ApplicableXantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
Base K₂CO₃ (Potassium Carbonate)NaOt-Bu (Sodium tert-butoxide)
Solvent Acetonitrile (CH₃CN)Toluene
Temperature 80 °C100-110 °C
Reaction Time 12-16 hours12-24 hours

Experimental Protocols

Step 1: Synthesis of 1-(2-(4-bromophenyl)ethyl)pyrrolidine

Materials:

  • 4-Bromophenethyl bromide

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-bromophenethyl bromide (1.0 eq) in anhydrous acetonitrile, add pyrrolidine (1.2 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain 1-(2-(4-bromophenyl)ethyl)pyrrolidine.

Step 2: Buchwald-Hartwig Amination for the Synthesis of this compound

Materials:

  • 1-(2-(4-Bromophenyl)ethyl)pyrrolidine

  • Benzophenone imine (ammonia surrogate)[1]

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous, degassed)

  • Hydrochloric acid (HCl, 2M)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 1-(2-(4-bromophenyl)ethyl)pyrrolidine (1.0 eq), benzophenone imine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous, degassed toluene to the flask.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add 2M HCl to the reaction mixture and stir for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII L-Pd(II)(Ar)(Br) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord BrMinus Br- PdAmine L-Pd(II)(Ar)(NHR'R'') AmineCoord->PdAmine BaseH Base-H+ AmineCoord->BaseH RedElim Reductive Elimination PdAmine->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Buchwald-Hartwig Amination Start1 Mix 4-Bromophenethyl bromide, Pyrrolidine, and K₂CO₃ in CH₃CN React1 Heat to 80°C for 12-16h Start1->React1 Workup1 Filter, Concentrate, Extract with Ethyl Acetate React1->Workup1 Purify1 Silica Gel Chromatography Workup1->Purify1 Product1 1-(2-(4-bromophenyl)ethyl)pyrrolidine Purify1->Product1 Start2 Combine Precursor, Amine Surrogate, Pd₂(dba)₃, Xantphos, NaOtBu in Toluene Product1->Start2 React2 Heat to 100-110°C for 12-24h Start2->React2 Hydrolysis Add 2M HCl for Imine Hydrolysis React2->Hydrolysis Workup2 Neutralize, Extract with Ethyl Acetate Hydrolysis->Workup2 Purify2 Silica Gel Chromatography Workup2->Purify2 Product2 This compound Purify2->Product2

References

Application Notes and Protocols for the Reductive Amination Synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is a key structural motif found in a variety of biologically active compounds and serves as a valuable intermediate in pharmaceutical and medicinal chemistry. Its synthesis is of significant interest for the development of novel therapeutics. This document outlines a detailed protocol for the synthesis of this compound, primarily focusing on a reductive amination strategy. The described methodology is a two-step process commencing with the reductive amination of 4-nitrophenylacetaldehyde with pyrrolidine, followed by the reduction of the nitro group to yield the target aniline. This approach offers a robust and versatile route to the desired product.

Overall Synthetic Pathway

The synthesis proceeds through two main steps:

  • Step 1: Reductive Amination. Formation of the intermediate, 1-(2-(4-nitrophenyl)ethyl)pyrrolidine, by reacting 4-nitrophenylacetaldehyde with pyrrolidine in the presence of a reducing agent.

  • Step 2: Nitro Group Reduction. Conversion of the nitro intermediate to the final product, this compound, using a suitable reduction method.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitro Reduction 4-Nitrophenylacetaldehyde 4-Nitrophenylacetaldehyde Intermediate 1-(2-(4-Nitrophenyl)ethyl)pyrrolidine 4-Nitrophenylacetaldehyde->Intermediate  + Pyrrolidine  + Reducing Agent Pyrrolidine Pyrrolidine Final_Product This compound Intermediate->Final_Product Reduction (e.g., SnCl2/HCl or H2, Pd/C)

Figure 1: Overall synthetic scheme for this compound.

Data Presentation

The following tables summarize the key experimental parameters for each synthetic step.

Table 1: Parameters for Reductive Amination (Step 1)

ParameterValueNotes
Starting Materials 4-Nitrophenylacetaldehyde, Pyrrolidine
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)A mild reducing agent suitable for reductive amination.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous conditions are recommended.
Stoichiometry
4-Nitrophenylacetaldehyde1.0 eq
Pyrrolidine1.2 eqA slight excess is used to drive imine formation.
NaBH(OAc)₃1.5 eqEnsures complete reduction of the imine intermediate.
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 4-12 hoursMonitor progress by Thin Layer Chromatography (TLC).
Work-up Aqueous basic wash (e.g., sat. NaHCO₃)To quench the reaction and remove acidic byproducts.
Purification Silica gel column chromatography
Expected Yield 75-90%

Table 2: Parameters for Nitro Group Reduction (Step 2)

ParameterMethod A: Catalytic HydrogenationMethod B: Tin(II) Chloride Reduction
Starting Material 1-(2-(4-Nitrophenyl)ethyl)pyrrolidine1-(2-(4-Nitrophenyl)ethyl)pyrrolidine
Reagents Palladium on Carbon (10% Pd/C), Hydrogen (H₂)Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (conc. HCl)
Solvent Methanol (MeOH) or Ethanol (EtOH)Ethanol (EtOH)
Stoichiometry
Intermediate1.0 eq1.0 eq
10% Pd/C5-10 mol%-
H₂1 atm (balloon) or ~50 psi-
SnCl₂·2H₂O-4-5 eq
Reaction Temperature Room Temperature (20-25 °C)60-70 °C
Reaction Time 2-6 hours1-3 hours
Work-up Filtration through Celite, solvent evaporationBasification with NaOH or KOH to precipitate tin salts, followed by extraction.[1]
Purification Silica gel column chromatography (if necessary)Silica gel column chromatography
Expected Yield 90-98%85-95%

Experimental Protocols

Step 1: Synthesis of 1-(2-(4-Nitrophenyl)ethyl)pyrrolidine via Reductive Amination

This protocol details the reductive amination of 4-nitrophenylacetaldehyde with pyrrolidine.

G start Start dissolve Dissolve 4-nitrophenylacetaldehyde (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous DCM. start->dissolve stir Stir at room temperature for 30-60 min to allow for imine formation. dissolve->stir add_reductant Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. stir->add_reductant react Stir at room temperature for 4-12 hours. Monitor reaction by TLC. add_reductant->react quench Quench with saturated aqueous NaHCO₃ solution. react->quench extract Extract with DCM (3x). Combine organic layers. quench->extract dry Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. extract->dry purify Purify the crude product by silica gel column chromatography. dry->purify end Obtain pure 1-(2-(4-Nitrophenyl)ethyl)pyrrolidine purify->end

References

Application Note: A Detailed Protocol for the Purification of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the purification of the amine compound "4-(2-(Pyrrolidin-1-yl)ethyl)aniline" using silica gel column chromatography. Aromatic and secondary amines can exhibit challenging chromatographic behavior on standard silica gel, often resulting in significant peak tailing due to interactions with acidic silanol groups.[1][2] This protocol incorporates the use of a basic modifier in the mobile phase to mitigate these effects and achieve efficient separation. Detailed methodologies for Thin-Layer Chromatography (TLC) based method development and the subsequent column chromatography procedure are presented.

Chromatographic Method and Parameters

The purification strategy employs normal-phase chromatography on silica gel. A basic additive, triethylamine (TEA), is incorporated into the mobile phase to neutralize the acidic sites on the silica surface, thereby preventing the basic amine analyte from tailing and ensuring a symmetrical peak shape.[2] The optimal mobile phase composition should first be determined by TLC analysis.

Table 1: Summary of Chromatographic Parameters

ParameterRecommended Condition/ValueNotes
Stationary Phase Silica Gel (100-200 mesh)[3]Standard grade silica suitable for preparative column chromatography.
Column Dimensions Dependent on sample quantity (e.g., 2-4 cm diameter)A silica gel mass of 50-100 times the crude sample mass is a good starting point.
Mobile Phase (Eluent) Hexane:Ethyl Acetate with 0.5% Triethylamine (v/v)The ratio of hexane to ethyl acetate should be optimized via TLC to achieve an Rf value of ~0.25-0.35 for the target compound.
Sample Loading Dry Loading or Minimal Volume Wet LoadingDry loading is preferred for better resolution, especially if the crude material has poor solubility in the mobile phase.
Elution Method Isocratic or Gradient ElutionStart with the optimized TLC solvent system (isocratic). Polarity can be gradually increased if necessary to elute the product.[3]
Flow Rate Gravity-drivenFor flash chromatography, positive pressure can be applied.
Detection Method TLC analysis of collected fractions (UV light at 254 nm)Fractions are spotted on a TLC plate to identify those containing the pure product.

Experimental Protocols

Protocol 1: TLC for Mobile Phase Optimization

Before performing column chromatography, it is crucial to identify a suitable mobile phase system using TLC.

  • Prepare Eluents: Prepare a few different solvent systems with varying polarity, each containing 0.5% triethylamine. For example:

    • 80:20 Hexane:Ethyl Acetate (+ 0.5% TEA)

    • 70:30 Hexane:Ethyl Acetate (+ 0.5% TEA)

    • 60:40 Hexane:Ethyl Acetate (+ 0.5% TEA)

  • Spot the TLC Plate: Dissolve a small amount of the crude "this compound" in a solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Calculate Rf: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4]

Protocol 2: Column Chromatography Purification

This protocol outlines the steps for purifying the compound once the optimal mobile phase has been determined.

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[5] Add a thin layer (~1 cm) of sand on top of the plug.[5]

    • Prepare a slurry by mixing the required amount of silica gel (e.g., 50 g) with the initial, least polar mobile phase (e.g., 100 mL of 80:20 Hexane:EtOAc + 0.5% TEA).[5]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles. Do not let the top of the silica bed run dry.

    • Once the silica has settled, add another thin layer of sand on top to prevent disruption during solvent addition.[5]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase or dichloromethane.[3] Use a pipette to carefully apply the solution to the top of the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • Maintain a constant level of solvent above the silica bed throughout the process.

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.[3]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to determine which ones contain the pure product.

    • Combine the fractions that show a single spot corresponding to the Rf of "this compound".

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification process.

PurifcationWorkflow cluster_prep Preparation & Method Development cluster_purification Purification Process cluster_analysis Analysis & Isolation crude_sample Crude Sample tlc_opt TLC Optimization (Find Rf ≈ 0.3) crude_sample->tlc_opt Test Solvents prep_column Prepare Slurry & Pack Column tlc_opt->prep_column Optimized Eluent load_sample Load Sample (Dry Loading) prep_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions Monitor Progress combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions Identify evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound.

References

Application Notes & Protocols: Utilizing "4-(2-(Pyrrolidin-1-yl)ethyl)aniline" for Protein Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions are fundamental to nearly all cellular processes. The study of these interactions is crucial for understanding disease mechanisms and for the development of novel therapeutics. Chemical cross-linking is a powerful technique used to capture and identify protein interactions by covalently linking interacting proteins.[1][2][3] This document provides detailed application notes and protocols for the use of 4-(2-(pyrrolidin-1-yl)ethyl)aniline , a biochemical compound available for proteomics research, as a potential cross-linking agent.[4][5][6]

While specific protocols for using this compound as a protein cross-linker are not widely established, its aniline functional group presents a viable moiety for oxidative coupling reactions, a method that can be adapted for bioconjugation and protein cross-linking.[7] The protocols outlined below are based on the principles of aniline-based oxidative coupling for the modification and cross-linking of proteins.

Physicochemical Properties and Safety Information

It is imperative to handle this compound with appropriate safety precautions. The following table summarizes its key physicochemical properties and hazard information.

PropertyValueReference
CAS Number 168897-20-9[4]
Molecular Formula C₁₂H₁₈N₂[4]
Molecular Weight 190.28 g/mol [4]
Purity ≥95%[4]
Form Solid[8]
Hazard Classifications Eye Irritant[8]
Signal Word Warning[8]
Hazard Statements H319: Causes serious eye irritation[8]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337 + P313: If eye irritation persists: Get medical advice/attention.[8]
Storage Class 11 - Combustible Solids[8]

Handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11][12]

Principle of Aniline-Based Oxidative Coupling for Protein Cross-Linking

The primary amine of the aniline group in this compound can be activated by an oxidizing agent, such as sodium periodate (NaIO₄), to form a reactive intermediate. This intermediate can then form a covalent bond with electron-rich aromatic residues on a nearby protein, such as tyrosine or tryptophan. If two proteins are in close proximity, this reaction can result in a covalent cross-link between them.

This method offers a degree of specificity for proteins containing accessible aniline-reactive residues. The pyrrolidinylethyl group of the molecule may also contribute to the solubility and reactivity of the compound in aqueous buffers commonly used in biological experiments.

Experimental Protocols

General Considerations
  • Buffer Selection: Avoid buffers containing primary amines, such as Tris, as they will compete with the target proteins for reaction with the cross-linker. Phosphate-buffered saline (PBS) or HEPES buffers at a pH of 7.2-8.0 are recommended.[1]

  • Reagent Preparation: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) immediately before use. Similarly, prepare a fresh stock solution of the oxidizing agent (e.g., sodium periodate).

  • Quenching: The cross-linking reaction should be stopped by the addition of a quenching reagent that consumes the unreacted cross-linker. A common quenching agent for oxidative coupling reactions is a reducing agent like sodium bisulfite or by adding a buffer containing a high concentration of a primary amine like Tris.[13]

Protocol for In Vitro Protein Cross-Linking

This protocol provides a general guideline for cross-linking two purified proteins (Protein A and Protein B).

Materials:

  • Purified Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium periodate (NaIO₄)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving the cross-linker)

Procedure:

  • Sample Preparation: Prepare a reaction mixture containing Protein A and Protein B at the desired concentrations (e.g., 1-5 mg/mL) in the reaction buffer.

  • Cross-linker Addition: Add the this compound stock solution to the protein mixture to achieve the desired final concentration. A 10-50 fold molar excess of the cross-linker over the protein is a good starting point. Incubate for 10 minutes at room temperature with gentle mixing.

  • Initiation of Cross-linking: Add the sodium periodate stock solution to the reaction mixture to a final concentration of 1-5 mM to initiate the oxidative coupling reaction.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. Gentle mixing during incubation can improve efficiency.[13]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is quenched.[13]

  • Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the cross-linked products.[14]

Hypothetical Experimental Data

The following table presents hypothetical data from an SDS-PAGE analysis of a cross-linking experiment between Protein A (50 kDa) and Protein B (75 kDa).

LaneSampleExpected Band(s) (kDa)Observed Band(s) (kDa)Interpretation
1Protein A only5050No cross-linking
2Protein B only7575No cross-linking
3Protein A + Protein B (no cross-linker)50, 7550, 75No cross-linking
4Protein A + Protein B + Cross-linker50, 75, 12550, 75, 125Successful cross-linking of Protein A and Protein B

Visualizations

Proposed Reaction Mechanism

cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Aniline_Compound This compound Activation Oxidative Activation Aniline_Compound->Activation Protein_A Protein A (with Tyrosine) Coupling Covalent Bond Formation Protein_A->Coupling Protein_B Protein B Protein_B->Coupling Oxidant NaIO₄ Oxidant->Activation Activation->Coupling Crosslinked_Complex Cross-linked Protein A-B Complex Coupling->Crosslinked_Complex

Caption: Proposed mechanism for protein cross-linking.

Experimental Workflow

Start Start: Prepare Protein Mixture Add_Crosslinker Add this compound Start->Add_Crosslinker Add_Oxidant Add NaIO₄ to Initiate Reaction Add_Crosslinker->Add_Oxidant Incubate Incubate at Room Temperature Add_Oxidant->Incubate Quench Quench Reaction with Tris Buffer Incubate->Quench Analyze Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry Quench->Analyze End End: Identify Cross-linked Products Analyze->End

Caption: Experimental workflow for protein cross-linking.

Conclusion

This compound holds potential as a novel cross-linking agent for studying protein-protein interactions through an oxidative coupling mechanism. The protocols and data presented here provide a foundational framework for researchers to explore its application in their specific systems. As with any cross-linking experiment, optimization of reaction conditions, including reagent concentrations and incubation times, will be critical for achieving desired results. Further characterization of the cross-linked products by mass spectrometry is recommended to confirm the identity of the interacting proteins and map the sites of cross-linking.

References

Application Notes and Protocols for 4-(2-(Pyrrolidin-1-yl)ethyl)aniline in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of scientific literature and commercial resources reveals that while "4-(2-(Pyrrolidin-1-yl)ethyl)aniline" is designated as a biochemical for proteomics research, specific applications, detailed experimental protocols, and quantitative data regarding its use in mass spectrometry-based proteomics are not publicly available at this time. The absence of published research or application notes prevents the creation of the detailed, evidence-based documentation requested.

The structural features of this compound, namely the primary aniline amine and the pyrrolidine moiety, suggest potential utility in proteomics, likely as a chemical labeling or derivatization reagent. Aniline derivatives can be used to tag specific functional groups on proteins or peptides to enhance their detection by mass spectrometry or to introduce functionalities for affinity purification. The pyrrolidine group could influence solubility or interaction with a stationary phase in chromatography.

Given the lack of specific data for "this compound," we present a generalized workflow and protocol based on the hypothetical use of an aniline-containing reagent for the derivatization and relative quantification of peptides in a proteomics experiment. This serves as an illustrative example of how a compound with these structural characteristics might be employed.

Hypothetical Application: Derivatization of Peptides for Enhanced Mass Spectrometry Analysis

This hypothetical application note describes the use of an aniline-based reagent for the chemical labeling of peptides to improve ionization efficiency and introduce a stable isotope label for quantitative proteomics workflows. The primary amine of the aniline compound can be reacted with a suitable functional group on a peptide, such as an aldehyde or ketone, which could be introduced chemically. For the purpose of this illustrative protocol, we will assume the aniline derivative is used in a reductive amination reaction with carbonyl groups on peptides.

Experimental Workflow

The overall experimental workflow for utilizing an aniline-based labeling reagent in a quantitative proteomics experiment is outlined below.

G cluster_0 Sample Preparation cluster_1 Peptide Labeling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Proteolytic Digestion p2->p3 l1 Light Labeling (Control) p3->l1 l2 Heavy Labeling (Treated) p3->l2 m1 Mix Labeled Peptides l1->m1 l2->m1 m2 LC-MS/MS Analysis m1->m2 d1 Database Search & Peptide ID m2->d1 d2 Quantification & Statistical Analysis d1->d2

Caption: A generalized workflow for quantitative proteomics using chemical labeling.

Protocol: Hypothetical Reductive Amination Labeling of Peptides

This protocol details the steps for labeling peptide samples with a hypothetical light (unlabeled) and heavy (isotope-labeled) aniline-containing reagent for relative quantification.

Materials:

  • Protein extract

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • "Light" Aniline Labeling Reagent

  • "Heavy" (e.g., ¹³C₆-labeled) Aniline Labeling Reagent

  • Sodium cyanoborohydride (NaCNBH₃)

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer to extract proteins.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Denature proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to 20 mM and incubating in the dark at room temperature for 20 minutes.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 SPE cartridge and dry the peptides under vacuum.

  • Peptide Labeling (Reductive Amination - Hypothetical):

    • This step assumes prior chemical modification of peptides to introduce carbonyl groups.

    • Resuspend the desalted peptides from the control sample in labeling buffer (e.g., 100 mM sodium phosphate, pH 7.0). Add the "Light" Aniline Labeling Reagent.

    • Resuspend the desalted peptides from the treated sample in labeling buffer. Add the "Heavy" Aniline Labeling Reagent.

    • To each sample, add a fresh solution of sodium cyanoborohydride.

    • Incubate the reactions at room temperature for 1-2 hours.

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl).

  • Sample Pooling and Desalting:

    • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

    • Desalt the mixed sample using a C18 SPE cartridge.

    • Dry the final labeled peptide mixture under vacuum.

  • LC-MS/MS Analysis:

    • Resuspend the labeled peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Set up the data acquisition method to include a full MS scan followed by data-dependent MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw mass spectrometry data against a protein sequence database.

    • Configure the search parameters to include the mass shifts corresponding to the "light" and "heavy" labels on the relevant amino acid residues.

    • Perform relative quantification by calculating the ratio of the intensities of the "heavy" and "light" labeled peptide pairs.

    • Perform statistical analysis to identify proteins with significant changes in abundance between the control and treated samples.

Quantitative Data Presentation

Should experimental data become available for "this compound," it would be summarized in tables for clear comparison. Below is a template for how such quantitative data could be presented.

Table 1: Hypothetical Quantification of Labeled Peptides

Protein AccessionGene NamePeptide SequenceLight/Heavy Ratiop-valueRegulation
P01234GENE1AITEDLSSMTK2.50.001Upregulated
Q56789GENE2VGPSIDEGLK0.40.005Downregulated
P98765GENE3YPIEHGIVTNWDDMEK1.10.85Unchanged

Signaling Pathway Visualization

If future research implicates proteins identified through labeling with "this compound" in a specific signaling pathway, a diagram could be generated to visualize these relationships. The following is a generic example of a signaling pathway diagram that could be adapted.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene translocation

Caption: A simplified representation of a generic signaling pathway.

Application Notes and Protocols for Peptide Derivatization with 4-(2-(Pyrrolidin-1-yl)ethyl)aniline for Enhanced Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of peptides by mass spectrometry (MS) is a cornerstone of proteomics and drug development. However, the inherent chemical diversity of peptides can lead to a wide range of ionization efficiencies in electrospray ionization (ESI), posing a significant challenge for sensitive and accurate quantification. To address this, chemical derivatization of peptides has emerged as a powerful strategy to enhance their ionization characteristics.[1][2]

This document provides detailed application notes and protocols for the derivatization of peptides using a reagent based on the "4-(2-(pyrrolidin-1-yl)ethyl)aniline" scaffold. This derivatization strategy introduces a permanently charged moiety and increases the hydrophobicity of the peptide, leading to a significant improvement in ESI-MS signal intensity.[1] The protocols outlined below are based on established methods for peptide derivatization using N-hydroxysuccinimide (NHS) ester chemistry, a widely used and robust method for labeling primary amines on peptides.[3][4][5][6]

Principle of the Method

The derivatization process involves a two-step approach. First, a carboxylic acid precursor containing the this compound moiety is activated with N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester. This activated reagent, which we will refer to as "Pyr-An-NHS," is then reacted with the peptide sample. The NHS ester selectively reacts with the primary amino groups of the peptides (the N-terminus and the ε-amino group of lysine residues) to form stable amide bonds. This covalent modification attaches the pyrrolidin-aniline tag to the peptide, thereby enhancing its ionization efficiency in the mass spectrometer.

Quantitative Data Summary

The derivatization of peptides with a charge- and hydrophobicity-enhancing tag, such as one derived from this compound, can lead to substantial improvements in MS signal intensity. The following table summarizes the observed enhancement in ionization efficiency for various peptides after derivatization with a comparable N-hydroxysuccinimide-activated labeling reagent as reported by Mirzaei and Regnier (2006).[1]

Peptide SequenceMolecular Weight (Da)Fold Increase in Ionization Efficiency
GGYR469.5~100
Angiotensin II (DRVYIHPF)1046.2~25
Bradykinin (RPPGFSPFR)1060.2~15
Neurotensin (pELYENKPRRPYIL)1672.9~10
ADRDQYELLCLDNTRKPVDEYK2846.3~500
Melittin2846.5~8

Data adapted from Mirzaei and Regnier, Anal. Chem. 2006, 78(12), 4175-83. The study utilized a similar charge-tagging reagent to enhance peptide ionization.[1]

Experimental Protocols

I. Preparation of the "Pyr-An-NHS" Derivatization Reagent

This protocol describes the synthesis of the N-hydroxysuccinimide ester of a carboxylic acid precursor containing the this compound moiety. A plausible precursor is 4-(2-(pyrrolidin-1-yl)ethyl)benzoic acid.

Materials:

  • 4-(2-(pyrrolidin-1-yl)ethyl)benzoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

  • Argon or Nitrogen gas

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-(2-(pyrrolidin-1-yl)ethyl)benzoic acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC or EDC (1.1 equivalents) in anhydrous DCM or DMF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to obtain the "Pyr-An-NHS" reagent as a solid.

  • Store the activated reagent under desiccated and inert conditions until use.

II. Derivatization of Peptides

Materials:

  • Peptide sample (e.g., protein digest)

  • "Pyr-An-NHS" derivatization reagent

  • Reaction Buffer: 50 mM Sodium Bicarbonate or Sodium Borate buffer, pH 8.5

  • Acetonitrile (ACN)

  • Quenching Solution: 5% Hydroxylamine or 100 mM Tris buffer, pH 8.0

  • C18 Solid-Phase Extraction (SPE) cartridges

  • SPE Equilibration Solution: 0.1% Trifluoroacetic acid (TFA) in water

  • SPE Wash Solution: 0.1% TFA in 5% ACN

  • SPE Elution Solution: 0.1% TFA in 70% ACN

Procedure:

  • Dissolve the peptide sample in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of the "Pyr-An-NHS" reagent in anhydrous ACN or DMF.

  • Add the "Pyr-An-NHS" reagent solution to the peptide solution in a 5-10 fold molar excess over the total number of primary amines in the peptide mixture.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quench the reaction by adding the Quenching Solution and incubating for 15 minutes at room temperature to react with any excess NHS ester.

  • Acidify the reaction mixture with TFA to a final concentration of 0.1%.

  • Desalt and purify the derivatized peptides using a C18 SPE cartridge. a. Equilibrate the SPE cartridge with the Equilibration Solution. b. Load the acidified sample onto the cartridge. c. Wash the cartridge with the Wash Solution to remove salts and excess reagent. d. Elute the derivatized peptides with the Elution Solution.

  • Dry the eluted peptides in a vacuum centrifuge.

  • Reconstitute the derivatized peptides in an appropriate solvent (e.g., 0.1% formic acid in water) for MS analysis.

III. Mass Spectrometry Analysis

Instrumentation:

  • An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) coupled to a liquid chromatography (LC) system.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 300-2000

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) for identification and quantification.

Visualizations

Derivatization_Workflow cluster_reagent_prep Reagent Preparation cluster_peptide_derivatization Peptide Derivatization cluster_sample_cleanup Sample Cleanup cluster_ms_analysis MS Analysis Precursor 4-(2-(pyrrolidin-1-yl)ethyl) benzoic acid Activation Activation (DCC/EDC) Precursor->Activation NHS N-Hydroxysuccinimide NHS->Activation PyrAnNHS Pyr-An-NHS Reagent Activation->PyrAnNHS Reaction Derivatization Reaction (pH 8.5) PyrAnNHS->Reaction Peptide Peptide Sample Peptide->Reaction DerivatizedPeptide Derivatized Peptide Reaction->DerivatizedPeptide SPE C18 SPE DerivatizedPeptide->SPE CleanPeptide Clean, Derivatized Peptide SPE->CleanPeptide LC LC Separation CleanPeptide->LC MS ESI-MS/MS Analysis LC->MS Data Data Analysis MS->Data

Figure 1: Experimental workflow for peptide derivatization and MS analysis.

Reaction_Mechanism Peptide Peptide-NH2 (N-terminus or Lysine) Product Derivatized Peptide (Stable Amide Bond) Peptide->Product Nucleophilic Attack PyrAnNHS Pyr-An-NHS Reagent (NHS Ester) PyrAnNHS->Product NHS_leaving NHS (Leaving Group) Product->NHS_leaving Release of

Figure 2: Reaction mechanism for peptide derivatization with Pyr-An-NHS.

References

"4-(2-(Pyrrolidin-1-yl)ethyl)aniline": A Versatile Building Block in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is a chemical compound that holds potential as a versatile reagent and building block in the fields of chemical biology and drug development. Its structure, featuring a primary aniline amine and a tertiary pyrrolidine amine, provides multiple reactive sites for chemical modification and conjugation. While detailed, publicly available application notes and protocols for this specific molecule are limited, its constituent chemical motifs are prevalent in a wide range of biologically active compounds. This suggests its utility as a scaffold or intermediate in the synthesis of novel chemical probes, therapeutic agents, and other research tools.

This document aims to provide an overview of the potential applications of this compound based on the known roles of its structural components in medicinal chemistry and chemical biology. It will also present general chemical properties and suggest potential, though not yet documented, experimental workflows.

Chemical Properties and Data

A summary of the key chemical properties for this compound and its hydrochloride salt is provided in the table below. This information is crucial for researchers planning its use in synthesis and biological assays.

PropertyThis compoundThis compound hydrochloride
CAS Number 168897-20-9[1][2]1135228-86-2[3]
Molecular Formula C12H18N2[1]C12H18N2 · HCl
Molecular Weight 190.28 g/mol [1]226.75 g/mol
Purity ≥95% to 96%[1]Not specified
Appearance Light Brown SolidSolid
IUPAC Name 4-[2-(1-pyrrolidinyl)ethyl]phenylamineNot specified

Potential Applications in Chemical Biology

The aniline and pyrrolidine moieties are key pharmacophores found in numerous bioactive molecules. The presence of both in a single, relatively simple scaffold makes this compound a valuable starting material for generating libraries of compounds for biological screening.

1. Scaffold for Synthesis of Bioactive Molecules:

The pyrrolidine ring is a fundamental component of many natural products and synthetic drugs, contributing to their three-dimensional structure and interaction with biological targets.[4] Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antibacterial, antidiabetic, and anti-inflammatory agents.[4] The aniline group, on the other hand, is a common precursor for the synthesis of a vast array of pharmaceuticals and is known to be a "structural alert" that can sometimes lead to metabolic liabilities.[5][6]

The primary amine of the aniline group in this compound can be readily functionalized through various chemical reactions, such as acylation, sulfonylation, and reductive amination, to introduce diverse chemical functionalities. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns. For instance, new pyrrolidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[7]

2. Intermediate in the Synthesis of Kinase Inhibitors:

Many kinase inhibitors feature an aniline or a substituted aniline core, which often serves as a key hydrogen bond donor or acceptor in the ATP-binding pocket of the kinase. The pyrrolidine group can provide additional interactions or modulate the physicochemical properties of the molecule, such as solubility and cell permeability. The synthesis of imatinib, a well-known kinase inhibitor, involves aniline-containing precursors.[5]

3. Building Block for Proteomics Research:

This compound has been described as a biochemical for proteomics research.[1][2] While specific applications are not detailed in the available literature, the primary amine could be used for conjugation to solid supports for affinity chromatography, or for labeling with tags (e.g., biotin, fluorescent dyes) to create chemical probes for identifying protein binding partners.

Hypothetical Experimental Workflows

While specific, validated protocols for "this compound" are not available, the following diagrams illustrate general and potential experimental workflows based on its chemical structure.

G cluster_synthesis Library Synthesis Workflow reagent This compound reaction_conditions Diverse Reactants & Reaction Conditions reagent->reaction_conditions Functionalization of primary amine compound_library Compound Library reaction_conditions->compound_library purification Purification & Characterization compound_library->purification

A potential workflow for generating a chemical library.

G cluster_screening Biological Screening Workflow compound_library Synthesized Compound Library biological_assay High-Throughput Biological Assay (e.g., Kinase Assay) compound_library->biological_assay hit_compounds Hit Compounds biological_assay->hit_compounds sar_analysis Structure-Activity Relationship (SAR) Analysis hit_compounds->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

A general workflow for biological screening.

Conclusion

"this compound" represents a promising, yet underexplored, chemical entity for applications in chemical biology and drug discovery. Its bifunctional nature, combining the reactive aniline moiety with the structurally important pyrrolidine ring, makes it an attractive starting point for the synthesis of novel bioactive compounds. Further research is warranted to fully elucidate its potential and to develop specific protocols for its use as a reagent in these fields. The synthesis and screening of derivatives of this compound could lead to the discovery of new chemical probes and therapeutic candidates.[8]

References

Application Notes and Protocols for the Synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)aniline Analogues for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(2-(pyrrolidin-1-yl)ethyl)aniline scaffold is a key structural motif found in a variety of biologically active compounds. The presence of a basic pyrrolidine ring connected by an ethyl linker to an aniline moiety provides a versatile framework for interaction with various biological targets. Analogues of this scaffold have shown affinity for G-protein coupled receptors (GPCRs), such as dopamine receptors, highlighting their potential in the development of novel therapeutics for neurological and psychiatric disorders.[1][2]

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications to a lead compound affect its biological activity. By systematically altering different parts of the this compound core, researchers can optimize potency, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for the synthesis of a series of analogues and their subsequent biological evaluation to establish a comprehensive SAR profile.

Synthesis of this compound Analogues

A plausible synthetic route for the parent compound, this compound, and its analogues involves a two-step process starting from commercially available (4-nitrophenyl)ethanol. This general scheme allows for the introduction of diversity at the aniline ring and the pyrrolidine moiety.

General Synthetic Scheme:

A representative synthetic scheme is outlined below. This can be adapted to produce a variety of analogues for SAR studies.

Synthetic_Scheme cluster_0 Step 1: Alkylation cluster_1 Step 2: Nitro Reduction A 4-Nitrophenethyl methanesulfonate C Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Pyrrolidine Analogue B->C D Final Analogue C->D Reducing Agent (e.g., H2, Pd/C) Solvent (e.g., Ethanol)

Caption: General synthetic workflow for this compound analogues.

Experimental Protocol: Synthesis of this compound (Parent Compound)

Step 1: Synthesis of 1-(2-(4-nitrophenyl)ethyl)pyrrolidine

  • To a solution of 4-nitrophenethyl methanesulfonate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Stir the reaction mixture at reflux for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 1-(2-(4-nitrophenyl)ethyl)pyrrolidine.

Step 2: Synthesis of this compound

  • Dissolve 1-(2-(4-nitrophenyl)ethyl)pyrrolidine (1.0 eq) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by crystallization or column chromatography if necessary.

Structure-Activity Relationship (SAR) Studies

The following table summarizes hypothetical quantitative data for a series of this compound analogues targeting the Dopamine D2 and D3 receptors. The binding affinities are expressed as Ki values (nM), where a lower value indicates higher affinity. This data is illustrative and based on trends observed in similar compound series.[1][2]

Compound IDR1 (Aniline Substitution)R2 (Pyrrolidine N-Substitution)D2 Receptor Ki (nM)D3 Receptor Ki (nM)
1 HH25.36.97
2 2-ClH30.18.25
3 3-ClH20.55.50
4 HCH345.815.2
5 HCH2CH352.318.9
6 3-OCH3H18.94.80

SAR Insights:

  • Aniline Substitution (R1): Substitution on the aniline ring can modulate binding affinity. Electron-withdrawing groups at the meta-position (e.g., 3-Cl, Compound 3) and electron-donating groups (e.g., 3-OCH3, Compound 6) appear to be favorable for both D2 and D3 receptor binding compared to the unsubstituted parent compound (Compound 1). Substitution at the ortho-position (e.g., 2-Cl, Compound 2) may introduce steric hindrance, leading to a slight decrease in affinity.

  • Pyrrolidine N-Substitution (R2): N-alkylation of the pyrrolidine ring (Compounds 4 and 5) is generally detrimental to binding affinity at both D2 and D3 receptors.[1][2] This suggests that a free secondary amine on the pyrrolidine ring may be important for optimal interaction with the receptor binding pocket.

Biological Evaluation Protocols

Radioligand Binding Assay for D2/D3 Receptors

This protocol is used to determine the binding affinity (Ki) of the synthesized analogues.

Materials:

  • Cell membranes expressing human D2 or D3 receptors.

  • Radioligand (e.g., [³H]spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Test compounds (synthesized analogues) at various concentrations.

  • Non-specific binding determinator (e.g., haloperidol).

  • 96-well plates.

  • Scintillation fluid and counter.

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, test compound dilution, radioligand, and cell membrane suspension.

  • For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of haloperidol.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for each compound.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Signaling Pathway

The synthesized analogues are hypothesized to act as antagonists at dopamine D2/D3 receptors. These receptors are Gi/o-coupled GPCRs, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist would block the binding of dopamine, thereby preventing this downstream signaling cascade.

Dopamine_Signaling cluster_membrane Cell Membrane Dopamine Dopamine Receptor D2/D3 Receptor Dopamine->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Analogue Antagonist (Synthesized Analogue) Analogue->Receptor Blocks ATP ATP ATP->AC Downstream Downstream Effects (e.g., Ion channel modulation, Gene expression changes) cAMP->Downstream Regulates

Caption: Dopamine D2/D3 receptor signaling pathway and antagonist inhibition.

Experimental Workflow for SAR Studies

The following diagram illustrates the logical workflow for conducting SAR studies on the this compound scaffold.

SAR_Workflow Start Lead Compound: This compound Design Design Analogues (Vary R1 and R2) Start->Design Synthesis Chemical Synthesis (Alkylation & Reduction) Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Eval Biological Evaluation (Receptor Binding Assay) Purification->Biological_Eval Data_Analysis Data Analysis (Determine Ki values) Biological_Eval->Data_Analysis SAR_Elucidation Elucidate SAR Data_Analysis->SAR_Elucidation SAR_Elucidation->Design Iterative Design Lead_Op Lead Optimization SAR_Elucidation->Lead_Op

Caption: Workflow for SAR studies of this compound analogues.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "4-(2-(Pyrrolidin-1-yl)ethyl)aniline" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)aniline . Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during its preparation.

Troubleshooting Guides

Two primary synthetic routes for this compound are outlined below, each with a dedicated troubleshooting guide to address potential experimental issues.

Route 1: N-Alkylation of Aniline with 1-(2-Chloroethyl)pyrrolidine

This method involves the direct alkylation of aniline with a pre-formed haloalkylamine.

Experimental Workflow: N-Alkylation Route

cluster_synthesis Synthesis cluster_purification Purification Start Aniline & 1-(2-Chloroethyl)pyrrolidine Hydrochloride Reaction N-Alkylation (Base, Solvent, Heat) Start->Reaction 1. Add Base 2. Heat Workup Aqueous Workup & Extraction Reaction->Workup Cool & Quench CrudeProduct Crude Product Workup->CrudeProduct Column Column Chromatography (Silica Gel, Eluent) CrudeProduct->Column Load onto Column PureProduct Pure This compound Column->PureProduct Elute & Evaporate

Caption: Workflow for the N-Alkylation Synthesis.

Troubleshooting Common Issues: N-Alkylation Route
IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Insufficient Base: The hydrochloride salt of 1-(2-chloroethyl)pyrrolidine requires neutralization, and a base is needed to scavenge the HCl generated during the reaction. 2. Low Reaction Temperature: The N-alkylation of the relatively weak nucleophile, aniline, can be slow at low temperatures. 3. Poor Solvent Choice: The solvent may not be suitable for the reaction conditions or may not adequately dissolve the reactants.1. Use at least 2 equivalents of a suitable base (e.g., K₂CO₃, Na₂CO₃, or an organic base like triethylamine). 2. Increase the reaction temperature, potentially to the reflux temperature of the chosen solvent. Monitor reaction progress by TLC. 3. Use a polar aprotic solvent such as acetonitrile or DMF.
Formation of Multiple Products (TLC) 1. N,N-Dialkylation: The desired product, a secondary amine, can undergo a second alkylation to form a tertiary amine. 2. Side Reactions of Aniline: Under strongly basic or high-temperature conditions, aniline can undergo self-condensation or other side reactions.1. Use a larger excess of aniline relative to 1-(2-chloroethyl)pyrrolidine to favor mono-alkylation. 2. Optimize the reaction temperature and time to minimize byproduct formation.
Difficult Purification 1. Co-elution of Product and Starting Material: Aniline and the product may have similar polarities, making separation by column chromatography challenging. 2. Product Tailing on Silica Gel: The basic nature of the product can lead to tailing on acidic silica gel.1. Ensure the reaction has gone to completion to consume as much of the limiting reagent as possible. Use a gradient elution for column chromatography. 2. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent to improve peak shape. Alternatively, use a different stationary phase like basic alumina.[1][2][3][4]

Route 2: Reductive Amination of 4-Aminophenylacetaldehyde with Pyrrolidine

This pathway involves the formation of an imine intermediate from an aldehyde and pyrrolidine, followed by its reduction.

Experimental Workflow: Reductive Amination Route

cluster_synthesis Synthesis cluster_purification Purification Start 4-Aminophenylacetaldehyde & Pyrrolidine ImineFormation Imine Formation (-H₂O) Start->ImineFormation Reduction Reduction (Reducing Agent) ImineFormation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup CrudeProduct Crude Product Workup->CrudeProduct Column Column Chromatography (Silica Gel, Eluent) CrudeProduct->Column PureProduct Pure This compound Column->PureProduct

Caption: Workflow for the Reductive Amination Synthesis.

Troubleshooting Common Issues: Reductive Amination Route
IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Instability of 4-Aminophenylacetaldehyde: Aldehydes, particularly those with electron-donating groups, can be prone to polymerization or oxidation. 2. Inefficient Imine Formation: The formation of the imine is an equilibrium reaction, and the presence of water can inhibit it.[5] 3. Inactive Reducing Agent: The reducing agent may have decomposed.1. Use freshly prepared or purified 4-aminophenylacetaldehyde. If possible, generate it in situ. 2. Add a dehydrating agent (e.g., molecular sieves) to the reaction mixture to drive the equilibrium towards the imine.[6] 3. Use a fresh, high-quality reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).
Formation of Aldehyde Reduction Product Direct Reduction of the Aldehyde: The reducing agent can reduce the starting aldehyde before it forms the imine.Use a milder reducing agent that is more selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[7]
Difficult Purification 1. Presence of Unreacted Pyrrolidine: Pyrrolidine is volatile but can be challenging to remove completely. 2. Product Tailing on Silica Gel: The basicity of the product can cause issues with silica gel chromatography.1. Perform an acidic wash during the workup to protonate and remove excess pyrrolidine in the aqueous layer. 2. Use a mobile phase containing a basic modifier (e.g., triethylamine) or opt for basic alumina as the stationary phase.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of route depends on the availability of starting materials. The N-alkylation route is often more direct if 1-(2-chloroethyl)pyrrolidine is commercially available. The reductive amination route may be preferred if 4-aminophenylacetaldehyde or a suitable precursor like 4-aminophenylacetic acid is more accessible.[8] Reductive amination is a very powerful and versatile method for forming amines.[7]

Q2: What are the key safety precautions to consider during the synthesis?

A2: Both aniline and pyrrolidine are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. 1-(2-Chloroethyl)pyrrolidine is a reactive alkylating agent and should be handled with care. Reactions involving hydrides (reducing agents) should be performed under an inert atmosphere and quenched carefully.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress. A suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) should be developed to distinguish between the starting materials and the product. The spots can be visualized under UV light and/or by using a staining agent such as ninhydrin or potassium permanganate.

Q4: I am having trouble with the purification by column chromatography due to the basicity of my compound. What are my options?

A4: To mitigate issues with basic compounds on silica gel, you can:

  • Add a basic modifier: Incorporate a small percentage (0.5-1%) of triethylamine or ammonia in your eluent.[1][2]

  • Use basic alumina: This is an alternative stationary phase that is more suitable for the purification of basic compounds.[4]

  • Convert to the salt: If the final product is desired as a free base, you can purify it and then perform a salt formation (e.g., with HCl) for long-term storage and improved stability.

Q5: What are typical yields for these reactions?

A5: Yields can vary significantly based on the specific conditions and scale of the reaction. For N-alkylation reactions of anilines, yields can range from moderate to good.[9][10] Reductive amination reactions are also generally high-yielding.[11][12] Optimization of reaction parameters is crucial to maximize the yield.

Experimental Protocols

Protocol 1: N-Alkylation of Aniline with 1-(2-Chloroethyl)pyrrolidine Hydrochloride
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.2 equivalents), 1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 equivalent), and anhydrous potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or DMF (to achieve a concentration of approximately 0.5 M with respect to the limiting reagent).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Protocol 2: Reductive Amination of 4-Aminophenylacetaldehyde with Pyrrolidine
  • Reaction Setup: To a round-bottom flask containing a solution of 4-aminophenylacetaldehyde (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add pyrrolidine (1.1 equivalents).

  • Imine Formation: Add molecular sieves (3Å or 4Å) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic solution. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

References

Technical Support Center: Synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)aniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, focusing on the identification and mitigation of common impurities. The advice provided is based on a common synthetic approach: the N-alkylation of aniline or a derivative with a suitable pyrrolidine-containing electrophile.

Q1: My final product shows a low purity (e.g., <95%) after initial work-up. What are the likely impurities?

A1: Low purity after the initial work-up is often due to the presence of unreacted starting materials or byproducts from side reactions. Based on a typical synthesis involving the reaction of a 4-aminophenyl ethyl derivative with pyrrolidine, potential impurities include:

  • Unreacted Starting Materials:

    • 4-(2-Haloethyl)aniline or a similar electrophilic precursor.

    • Pyrrolidine.

  • Byproducts of Side Reactions:

    • Dialkylation Product: Aniline nitrogen can be alkylated twice by the electrophile, leading to a tertiary amine impurity.

    • Elimination Product: If using a 4-(2-haloethyl)aniline, elimination to form 4-vinylaniline can occur, especially in the presence of a strong base.

    • Oligomerization/Polymerization: 4-Vinylaniline, if formed, can polymerize. Additionally, intermolecular reactions between the starting materials or product can lead to oligomeric impurities.

Q2: I am observing an impurity with a higher molecular weight than my product in the mass spectrum. What could it be?

A2: A higher molecular weight impurity often suggests a dialkylation or oligomerization product.

  • N,N-bis(4-(2-(pyrrolidin-1-yl)ethyl)phenyl)amine: This could form if the product aniline reacts with another molecule of the electrophilic starting material.

  • Products of Pyrrolidine Ring Opening: While less common under standard alkylation conditions, reaction with a highly reactive electrophile could potentially lead to pyrrolidine ring-opening and subsequent reaction to form a higher molecular weight adduct.

Q3: How can I minimize the formation of the N,N-dialkylated impurity?

A3: To reduce the formation of the dialkylated byproduct, consider the following strategies:

  • Control of Stoichiometry: Use a molar excess of the aniline derivative relative to the pyrrolidine-containing alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture containing the aniline derivative. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-alkylation.

Q4: My reaction seems to be incomplete, with significant amounts of starting material remaining. What can I do?

A4: Incomplete conversion can be addressed by:

  • Increasing Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time if necessary.

  • Increasing Reaction Temperature: Gently increasing the temperature can improve the reaction rate. However, be cautious as this may also promote the formation of side products.

  • Choice of Base and Solvent: Ensure that the base used is strong enough to facilitate the reaction but not so strong as to promote elimination side reactions. The solvent should be appropriate for the reaction conditions and fully dissolve the reactants. A general procedure for the alkylation of amines suggests using a base like potassium carbonate or triethylamine.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and direct method is the nucleophilic substitution reaction between a 4-aminophenyl ethyl derivative bearing a leaving group (e.g., a halide or a sulfonate ester) and pyrrolidine. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

Q2: What analytical techniques are best for identifying impurities in my product?

A2: A combination of techniques is recommended for comprehensive impurity profiling:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To separate the impurities from the main product and determine their molecular weights.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the structures of the main product and any significant impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): If the impurities are volatile.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of impurities.

Q3: What purification methods are effective for removing the identified impurities?

A3: The choice of purification method depends on the nature of the impurities:

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from both more and less polar impurities. A gradient of solvents, such as ethyl acetate in hexanes, is often effective.[1]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities.

  • Acid-Base Extraction: The basicity of the aniline and pyrrolidine nitrogens can be exploited. Unreacted starting materials and the product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase and extraction can recover the desired amine.

Quantitative Data Summary

Impurity Potential m/z Typical % Area (by LC-MS) Retention Time (min) Mitigation Strategy
4-(2-Haloethyl)anilineVaries with halideUser-definedUser-definedIncrease reaction time/temp
Pyrrolidine72.13User-definedUser-definedAqueous wash
N,N-Dialkylation Product361.56User-definedUser-definedControl stoichiometry
4-Vinylaniline119.16User-definedUser-definedUse a milder base

Experimental Protocols

General Protocol for N-Alkylation of an Aniline Derivative

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve the 4-aminophenyl ethyl derivative (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Addition of Base: Add a non-nucleophilic base (1.5-2.0 equivalents), such as anhydrous potassium carbonate or triethylamine.[1]

  • Addition of Alkylating Agent: Add pyrrolidine (1.1-1.5 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow_and_Impurity_Formation cluster_reactants Reactant1 4-(2-Haloethyl)aniline Product This compound Reactant1->Product N-Alkylation (Desired Reaction) Impurity1 Unreacted 4-(2-Haloethyl)aniline Reactant1->Impurity1 Incomplete Reaction Impurity4 4-Vinylaniline (Elimination) Reactant1->Impurity4 Side Reaction (Elimination) Reactant2 Pyrrolidine Reactant2->Product N-Alkylation (Desired Reaction) Impurity2 Unreacted Pyrrolidine Reactant2->Impurity2 Incomplete Reaction Impurity3 N,N-Dialkylation Product Product->Impurity3 Side Reaction (Over-alkylation) Troubleshooting_Logic Start Low Product Purity Check_SM Check for Starting Materials Start->Check_SM Check_Byproducts Check for Byproducts Start->Check_Byproducts Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Present Side_Rxn Side Reactions Occurred Check_Byproducts->Side_Rxn Present Solution1 Increase Reaction Time / Temperature Incomplete_Rxn->Solution1 Solution2 Adjust Stoichiometry Side_Rxn->Solution2 Solution3 Optimize Base / Solvent Side_Rxn->Solution3

References

Preventing oxidation of "4-(2-(Pyrrolidin-1-yl)ethyl)aniline" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(2-(Pyrrolidin-1-yl)ethyl)aniline. The focus is on preventing oxidation during storage and handling to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My "this compound" has changed color from a pale yellow to a dark brown. What happened?

A1: The discoloration of your "this compound" is a common indicator of oxidation. Anilines, particularly those with electron-donating groups like the pyrrolidinylethyl substituent, are susceptible to oxidation when exposed to air (oxygen) and light. This process leads to the formation of colored impurities and polymeric byproducts.

Q2: Can I still use my discolored "this compound"?

A2: It is strongly recommended to use a pure, colorless, or pale yellow sample for experiments where high purity is critical. The presence of oxidation byproducts can lead to lower yields, unexpected side reactions, and difficulty in purification of your target compounds. For non-critical applications, the suitability of the discolored material should be assessed on a case-by-case basis, but it is generally not advisable.

Q3: What are the ideal storage conditions for "this compound" to prevent oxidation?

A3: To ensure the long-term stability of "this compound," it should be stored in a cool, dry, and dark place under an inert atmosphere.[1] The following conditions are recommended:

  • Temperature: Store at refrigerated temperatures (2-8 °C) for short-to-medium-term storage. For long-term storage, temperatures of -20 °C are preferable.

  • Atmosphere: The vial should be flushed with an inert gas such as argon or nitrogen to displace oxygen.

  • Container: Use an amber glass vial or a clear vial wrapped in aluminum foil to protect the compound from light. The container should have a tight-fitting cap to prevent moisture and air ingress.

  • Purity: Ensure the compound is of high purity before storage, as impurities can sometimes catalyze degradation.

Q4: Are there any chemical additives that can help prevent the oxidation of "this compound" during storage?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid discoloration of the compound upon opening a new bottle. Exposure to air and light during handling and aliquoting.1. Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). 2. Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material. 3. Work in a dimly lit area or use amber-colored labware.
The compound appears to be degrading even when stored in the freezer. The container seal is not airtight, allowing for slow diffusion of air and moisture. The compound was not stored under an inert atmosphere initially.1. Ensure the vial cap is securely tightened. Consider using vials with PTFE-lined caps for a better seal. 2. Before long-term storage, flush the headspace of the vial with a stream of dry argon or nitrogen for several minutes before sealing.
Formation of a precipitate or solid particles in the liquid amine. Polymerization or formation of insoluble oxidation products.1. The compound should be purified before use. See the experimental protocols for purification of discolored anilines below. 2. Filter the liquid through a syringe filter (PTFE) to remove particulates for immediate use in non-critical applications, but be aware that soluble impurities will remain.
Inconsistent results in reactions using the same batch of the amine. The compound is degrading over time, leading to varying levels of impurities in different aliquots or at different times.1. Always use freshly purified or newly purchased amine for sensitive reactions. 2. If using an older batch, it is advisable to re-purify it before use. 3. Perform a quick purity check (e.g., TLC or NMR) before use if you suspect degradation.

Data Presentation

The following table presents stability data for several aromatic amines in a buffered aqueous solution, which can serve as a proxy for understanding the general stability of such compounds under different temperature conditions. Please note that the stability of "this compound" in its neat form or in organic solvents may differ.

Table 1: Stability of Selected Aromatic Amines in Aqueous Solution Over 10 Days

CompoundStorage Temperature (°C)% Recovery (Day 10)Reference
o-Toluidine-70>95%[4]
-20>95%[4]
4>95%[4]
20<90%[4]
2,6-Dimethylaniline-70>95%[4]
-20>95%[4]
4>95%[4]
20<90%[4]
1-Aminonaphthalene-70>95%[4]
-20>95%[4]
4>95%[4]
20<85%[4]

Data from a study on the stability of aromatic amines in human urine.[4]

Experimental Protocols

Protocol 1: Long-Term Storage of "this compound"

Objective: To properly store "this compound" to minimize oxidation and maintain its purity over an extended period.

Materials:

  • "this compound"

  • Amber glass vials with PTFE-lined caps

  • Argon or nitrogen gas supply with a regulator and tubing

  • Schlenk line or glovebox (optional but recommended)

  • Syringes and needles

Procedure:

  • Preparation: If not working in a glovebox, ensure your workspace is clean and dry. Have all materials ready.

  • Aliquoting: If you have a large bottle of the amine, it is best to aliquot it into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.

  • Inerting the Vials:

    • Place the desired number of empty amber vials in an oven at 120 °C for at least 2 hours to ensure they are dry.

    • Allow the vials to cool to room temperature in a desiccator.

    • Using a needle connected to the inert gas line, flush each vial with argon or nitrogen for 2-3 minutes.

  • Transferring the Amine:

    • Under a positive flow of inert gas, carefully transfer the desired amount of "this compound" into each vial using a clean, dry syringe or pipette.

  • Final Inerting and Sealing:

    • Once the amine is in the vial, flush the headspace of the vial with inert gas for another 1-2 minutes.

    • Quickly and tightly seal the vial with the PTFE-lined cap.

  • Storage:

    • Label the vials clearly with the compound name, date, and storage conditions.

    • Store the vials in a freezer at -20 °C for long-term storage.

Protocol 2: Purification of Discolored "this compound" by Column Chromatography

Objective: To remove colored oxidation products and other impurities from a discolored sample of "this compound".

Materials:

  • Discolored "this compound"

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Glass column for chromatography

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the discolored amine in a minimal amount of dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system of hexane:ethyl acetate (e.g., starting with a 9:1 ratio and adjusting as needed). The addition of 0.5-1% triethylamine to the eluent is crucial to prevent streaking of the basic amine on the acidic silica gel.[5]

    • Visualize the plate under a UV lamp to determine the Rf of the desired product and the impurities. The goal is to have the Rf of the product around 0.2-0.3 for good separation.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent (containing triethylamine).

    • Pack the column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the discolored amine in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified, colorless or pale yellow "this compound".

Mandatory Visualization

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation of this compound cluster_storage Storage Protocol cluster_handling Handling Protocol storage_start Receive/Synthesize Compound check_purity Check Initial Purity & Color storage_start->check_purity storage_decision Purity Acceptable? check_purity->storage_decision purify Purify Compound storage_decision->purify No aliquot Aliquot into Small Vials storage_decision->aliquot Yes purify->check_purity inert_atmosphere Flush with Inert Gas (Ar/N2) aliquot->inert_atmosphere seal Seal Tightly inert_atmosphere->seal store Store at -20°C in the Dark seal->store handling_start Need to Use Compound store->handling_start use_inert Work Under Inert Atmosphere handling_start->use_inert dispense Dispense Required Amount use_inert->dispense reseal Immediately Reseal Vial dispense->reseal return_storage Return to -20°C Storage reseal->return_storage

Caption: A logical workflow for the storage and handling of "this compound" to prevent oxidation.

Aniline_Oxidation_Pathway Simplified Aniline Oxidation Pathway aniline Aniline Derivative (Colorless/Pale Yellow) radical_cation Aniline Radical Cation aniline->radical_cation Oxidation dimerization Dimerization/Polymerization radical_cation->dimerization colored_products Colored Byproducts (Yellow/Brown/Black) dimerization->colored_products oxygen O2 (Air) oxygen->aniline Initiates light Light (hν) light->aniline Accelerates

References

Technical Support Center: Purification of "4-(2-(Pyrrolidin-1-yl)ethyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of "4-(2-(Pyrrolidin-1-yl)ethyl)aniline".

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of "this compound", providing potential causes and actionable solutions.

Issue 1: Low Yield or Loss of Product During Aqueous Workup

Potential Cause Troubleshooting Steps
Product remains in the aqueous layer during basic extraction. The aniline nitrogen is basic (pKa ~5), and the pyrrolidine nitrogen is more basic (pKa ~11). At neutral or slightly acidic pH, the compound can be protonated and exhibit significant water solubility.Adjust pH: Before extracting with an organic solvent, ensure the aqueous layer is distinctly basic (pH > 11) by adding a base like sodium hydroxide (NaOH). This will ensure both nitrogen atoms are deprotonated, maximizing partitioning into the organic phase.
Emulsion formation during extraction. The amphiphilic nature of the molecule can lead to the formation of stable emulsions, making layer separation difficult.Break the emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, gentle swirling instead of vigorous shaking can minimize emulsion formation. Centrifugation, if available, is also highly effective.
Product is sensitive to strong acid. If using an acid wash to remove non-basic impurities, the product will be extracted into the aqueous acid layer.[1]Careful acid wash: Use a dilute acid (e.g., 1M HCl) and perform the wash quickly. To recover the product, the acidic aqueous layer must be basified and re-extracted.[1]

Issue 2: Difficulty in Purification by Column Chromatography

Potential Cause Troubleshooting Steps
Peak tailing on silica gel. The basic nitrogen atoms in the molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to broad, tailing peaks and poor separation.[2][3][4]Neutralize silica gel: Add a small amount of a volatile base, such as triethylamine (TEA) (0.1-1%), to the mobile phase.[2] This will compete with the product for binding to the acidic sites on the silica.
Irreversible adsorption or degradation on silica gel. The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.Use an alternative stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel column to avoid the issues associated with acidic silica.[3] Reverse-phase chromatography with a basic mobile phase is also a viable option.[5]
Co-elution of impurities with similar polarity. Impurities such as starting materials (e.g., 1-(2-(4-nitrophenyl)ethyl)pyrrolidine) or byproducts may have similar polarities to the desired product.Optimize mobile phase: Use a shallow gradient or isocratic elution with a carefully selected solvent system. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) using thin-layer chromatography (TLC) to maximize the separation between your product and the impurities.

Issue 3: Product Discoloration and Degradation

Potential Cause Troubleshooting Steps
Oxidation of the aniline moiety. Anilines are susceptible to oxidation, which can be accelerated by exposure to air and light, leading to the formation of colored impurities.Work under an inert atmosphere: When possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Minimize light exposure: Protect the compound from light by using amber glassware or wrapping flasks in aluminum foil.
Instability at elevated temperatures. Prolonged heating during solvent evaporation or recrystallization can lead to degradation.Use lower temperatures: Evaporate solvents under reduced pressure at a lower temperature (e.g., < 40°C). For recrystallization, avoid prolonged heating.
Presence of metal impurities. Trace metals can catalyze oxidation.Use high-purity reagents and solvents: Ensure that all materials used in the purification are of high quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude "this compound"?

A1: The impurities will largely depend on the synthetic route. If the synthesis involves the reduction of a nitro group, a common impurity is the starting material, 1-(2-(4-nitrophenyl)ethyl)pyrrolidine. Incomplete alkylation reactions may leave starting materials like 4-aminophenylethanol or pyrrolidine. Over-alkylation is also a possibility, though less likely for the aniline nitrogen under standard conditions.

Q2: Can I purify "this compound" by recrystallization?

A2: Yes, recrystallization can be an effective purification method if the crude material is a solid. The key is to find a suitable solvent or solvent system. Good starting points for solvent screening include single solvents like ethanol or isopropanol, or mixed solvent systems such as ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[6][7][8] The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated. Try the following:

  • Add more of the "good" solvent to the hot solution.

  • Allow the solution to cool more slowly.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

  • Add a seed crystal of the pure compound.[6]

Q4: How should I store the purified "this compound"?

A4: Due to its sensitivity to oxidation, the purified compound should be stored under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and at a low temperature (refrigerated or frozen) to minimize degradation over time.

Quantitative Data

While specific quantitative data for the purification of "this compound" is not extensively available in the public domain, the following table summarizes typical expectations based on supplier information and purification of analogous compounds.

Purification Method Expected Purity Expected Yield Notes
Column Chromatography>95%60-80%Yield is highly dependent on the crude purity and optimization of chromatographic conditions.
Recrystallization>98%50-90%Yield is dependent on the solubility profile and the amount of impurities present.
Acid-Base ExtractionVariable>90% (recovery)Primarily used to remove non-basic impurities; purity will depend on the nature of the contaminants.

Data is estimated based on general laboratory practices and supplier information for the target compound and structurally similar molecules.[9][10]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove non-basic or weakly basic impurities from the crude product.

  • Dissolution: Dissolve the crude "this compound" in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M aqueous HCl. Shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Separation: Allow the layers to separate. The product, being basic, will be protonated and move into the aqueous (bottom) layer. The organic layer containing non-basic impurities can be discarded.[1]

  • Basification: Cool the aqueous layer in an ice bath and slowly add 6M NaOH solution with stirring until the pH is > 11 (confirm with pH paper). The purified product should separate as an oil or solid.

  • Re-extraction: Extract the purified product back into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol and should be optimized based on TLC analysis.

  • Solvent System Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the addition of 0.5-1% triethylamine to prevent peak tailing.[2] Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Pack a silica gel column with the chosen mobile phase (containing triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. If a gradient is needed, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Acid Wash (1M HCl) dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers organic_impurities Organic Layer (Non-basic impurities) separate_layers->organic_impurities aqueous_product Aqueous Layer (Protonated Product) separate_layers->aqueous_product basify Basify (pH > 11) aqueous_product->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: A typical workflow for the purification of "this compound" using acid-base extraction.

Troubleshooting_Chromatography start Column Chromatography Problem peak_tailing Peak Tailing? start->peak_tailing add_tea Add Triethylamine (0.1-1%) to Mobile Phase peak_tailing->add_tea Yes poor_separation Poor Separation? peak_tailing->poor_separation No change_stationary_phase Use Alumina or Amine-functionalized Silica add_tea->change_stationary_phase add_tea->poor_separation change_stationary_phase->poor_separation optimize_gradient Optimize Solvent Gradient (shallower) poor_separation->optimize_gradient Yes no_elution No Elution? poor_separation->no_elution No change_solvents Try Different Solvent System optimize_gradient->change_solvents success Successful Purification optimize_gradient->success change_solvents->no_elution change_solvents->success increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes no_elution->success No increase_polarity->success

Caption: A decision tree for troubleshooting common issues in the column chromatography of basic amines.

References

Technical Support Center: Optimizing Protein Labeling with 4-(2-(Pyrrolidin-1-yl)ethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on optimizing the labeling efficiency of proteins with "4-(2-(Pyrrolidin-1-yl)ethyl)aniline" and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group on "this compound" that is used for protein labeling?

A1: The primary aromatic amine (-NH2) on the aniline ring of "this compound" is the reactive group available for conjugation to proteins.[1][2] This amine can be targeted by various amine-reactive chemistries.

Q2: Which chemical strategy is most suitable for labeling proteins with this molecule?

A2: The most common and robust method for labeling proteins via primary amines is through the use of N-hydroxysuccinimide (NHS) esters.[3][4][5] This involves activating a carboxylate-containing molecule (your protein or a linker) with an NHS ester, which then reacts with the primary amine of "this compound" to form a stable amide bond.[3][4]

Q3: My labeling efficiency is low. What are the common causes?

A3: Low labeling efficiency is a frequent issue and can stem from several factors:

  • Suboptimal pH: The reaction is highly pH-dependent. A pH that is too low will result in the protonation of the primary amine, rendering it less reactive. Conversely, a pH that is too high will accelerate the hydrolysis of the NHS ester, reducing the amount available to react with the amine.[6][7][8]

  • Hydrolysis of the labeling reagent: NHS esters are moisture-sensitive and can hydrolyze, becoming non-reactive.[6][9][10]

  • Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the labeling reagent.[3][7][11]

  • Low protein or reagent concentration: Higher concentrations of both the protein and the labeling reagent favor the conjugation reaction over the competing hydrolysis reaction.[7][12]

  • Inaccessible reactive sites on the protein: The target amino acid residues on the protein may be buried within its three-dimensional structure.[10][13]

Q4: How can I determine the degree of labeling (DOL) for my protein conjugate?

A4: The degree of labeling (DOL), which is the average number of label molecules per protein, can be determined using UV/Vis spectrophotometry.[10] This involves measuring the absorbance of the conjugated protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the labeling molecule.[10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your protein labeling experiments.

Issue Possible Cause Recommended Solution
Low Labeling Yield Incorrect pH of the reaction buffer. The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[3][6][7]Perform a pH titration experiment to find the optimal pH for your specific protein and labeling reagent. A common starting point is pH 8.3-8.5.[7][14][15]
Hydrolysis of the NHS ester. NHS esters are susceptible to hydrolysis, especially at higher pH.[6][9]Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[7][14][16] Minimize the reaction time and consider performing the reaction at a lower temperature (4°C) to reduce the rate of hydrolysis.[7]
Presence of competing amines in the buffer. Buffers like Tris or glycine contain primary amines that will react with the NHS ester.[3][11]Use an amine-free buffer such as phosphate, bicarbonate, HEPES, or borate.[7] If necessary, perform a buffer exchange on your protein solution before labeling.
Low concentration of reactants. Low protein or labeling reagent concentrations can lead to lower labeling efficiency.[7][12]Increase the protein concentration (ideally ≥ 2 mg/mL).[7] Perform a titration of the molar ratio of the labeling reagent to the protein to find the optimal excess (a common starting range is 5:1 to 20:1).[7]
Protein Precipitation/Aggregation Over-labeling of the protein. The attachment of too many small molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation.[10][17]Reduce the molar excess of the labeling reagent and/or decrease the reaction time.[10]
Protein instability under labeling conditions. The pH or buffer composition may not be optimal for your protein's stability.[7][17]Ensure the chosen buffer and pH are compatible with your protein's stability. Consider adding stabilizers if they do not interfere with the labeling chemistry.[7]
Hydrophobicity of the label. If "this compound" or its derivative is hydrophobic, it can decrease the solubility of the conjugated protein.[10][17]Consider introducing a hydrophilic linker, such as polyethylene glycol (PEG), to improve the solubility of the final conjugate.[17]
Lack of Site-Specificity Multiple reactive sites on the protein. Labeling primary amines (e.g., lysine residues) often results in a heterogeneous mixture of products.[13][18][19]For site-specific labeling, consider alternative strategies such as targeting cysteine residues or incorporating unnatural amino acids with unique reactive handles.[13][18][20]
Difficulty Purifying the Conjugate Inefficient removal of unreacted label. Small molecule reagents need to be effectively separated from the labeled protein.Use size-exclusion chromatography (desalting column) or dialysis to separate the protein conjugate from smaller, unreacted molecules.[12][16]
Loss of conjugate during purification. The purification method may not be suitable for your protein.Explore alternative purification techniques. If using affinity chromatography, ensure the tag is accessible and the elution conditions are not denaturing your protein.[19][21][22]

Experimental Protocols

Protocol 1: General Amine Labeling of a Protein using an NHS Ester

This protocol provides a general framework for labeling a protein with an NHS-ester functionalized derivative of "this compound".

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • NHS-ester derivative of "this compound".

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., desalting column) or dialysis cassette.

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at an optimal pH (8.3-8.5).[7][14] If necessary, perform a buffer exchange. The recommended protein concentration is ≥ 2 mg/mL.[7]

  • Prepare the Labeling Reagent Solution: Immediately before use, dissolve the NHS-ester derivative in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[16][23]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the labeling reagent solution to achieve the desired molar excess (start with a 10:1 to 20:1 molar ratio of label to protein).[7][17]

    • Add the calculated volume of the labeling reagent to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7][14]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[18] Incubate for an additional 30 minutes.

  • Purify the Conjugate: Remove the unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Determining the Degree of Labeling (DOL)
  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of "this compound".

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the absorbance of the label at 280 nm: CF = A280 of the label / Amax of the label.

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Degree of Labeling:

    • DOL = Amax / (ε_label × Protein Concentration (M))

      • ε_label is the molar extinction coefficient of the labeling molecule at its λmax.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing your protein labeling experiments.

Table 1: Reaction Conditions for NHS Ester-Amine Coupling

ParameterRecommended Range/ValueRationale
Molar Ratio (Label:Protein) 5:1 to 20:1 (start with a titration)[7]A molar excess of the labeling reagent drives the reaction to completion, but too high a ratio can lead to over-labeling and protein aggregation.[10]
pH 7.2 - 8.5 (optimal 8.3-8.5)[3][7][14]Balances the need for a deprotonated primary amine for nucleophilic attack with the minimization of NHS ester hydrolysis.[6][8]
Temperature 4°C to Room Temperature (~25°C)[7]Room temperature reactions are faster, while 4°C can minimize hydrolysis and protein degradation but may require longer incubation times.[7]
Reaction Time 0.5 - 4 hours (can be extended to overnight at 4°C)[3][7]Sufficient time is needed for the reaction to proceed to completion. The optimal time should be determined empirically.
Buffer Amine-free (e.g., Phosphate, Bicarbonate, Borate)[7]Prevents competition for the NHS ester from primary amines in the buffer.[3][11]
Label Solvent Anhydrous DMSO or DMF[7][16]NHS esters are moisture-sensitive, and anhydrous solvents prevent premature hydrolysis.
Protein Concentration ≥ 2 mg/mL[7]Higher concentrations favor the bimolecular labeling reaction over the unimolecular hydrolysis of the NHS ester.

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperatureHalf-life
7.00°C4 - 5 hours[3][9]
8.64°C10 minutes[3][9]
9.0N/A< 9 minutes[24]

Visualizations

The following diagrams illustrate key workflows and concepts in protein labeling.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, Concentration) reaction Incubation (Controlled pH, Temp, Time) protein_prep->reaction reagent_prep Labeling Reagent (Dissolve in Anhydrous Solvent) reagent_prep->reaction quench Quenching (Stop Reaction) reaction->quench purify Purification (Desalting/Dialysis) quench->purify analyze Analysis (DOL Calculation) purify->analyze

Caption: A generalized workflow for protein labeling experiments.

logical_relationship cluster_factors Key Factors cluster_outcomes Reaction Outcomes pH pH efficiency Labeling Efficiency pH->efficiency affects hydrolysis NHS Ester Hydrolysis pH->hydrolysis increases with high pH concentration Concentration (Protein & Label) concentration->efficiency increases buffer Buffer Composition (Amine-Free) buffer->efficiency critical for temperature Temperature temperature->efficiency affects rate temperature->hydrolysis increases with high temp stability Protein Stability efficiency->stability can affect

Caption: Interplay of factors affecting labeling efficiency.

signaling_pathway cluster_reaction_pathways Competing Reaction Pathways protein Protein + Primary Amines (e.g., Lysine, N-terminus) conjugate Labeled Protein + Stable Amide Bond protein->conjugate Desired Reaction (pH 7.2-8.5) label Labeling Reagent + NHS Ester label->conjugate hydrolyzed_label Inactive Label + Hydrolyzed NHS Ester label->hydrolyzed_label Competing Reaction (Hydrolysis) water H2O (Moisture) water->hydrolyzed_label

Caption: Chemical pathways for amine-reactive labeling.

References

Technical Support Center: Mass Spectrometry of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of peptides labeled with "4-(2-(Pyrrolidin-1-yl)ethyl)aniline".

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how is it used in peptide analysis?

A: this compound is an amine-reactive labeling reagent used in mass spectrometry-based proteomics. Its primary amine group can be chemically modified to create a reactive moiety, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the N-terminal α-amino group of a peptide and the ε-amino group of lysine side chains.[1][2] The presence of the tertiary amine in the pyrrolidine ring and the aromatic group can enhance ionization efficiency and potentially influence fragmentation patterns in collision-induced dissociation (CID).[3]

Q2: What are the expected fragmentation patterns for peptides labeled with this reagent?

A: In low-energy CID, peptides typically fragment along the backbone, producing b- and y-type ions.[4][5] The "this compound" label itself may also fragment. Common fragmentation patterns for molecules containing a pyrrolidine ring can involve cleavage of the ring or the ethyl linker. Expect to see the typical b- and y-ion series for the peptide backbone. Additionally, characteristic reporter ions or neutral losses associated with the label may be observed. The presence of the bulky aromatic group and the tertiary amine can influence the relative abundance of b- and y-ions.[6]

Q3: Can this label affect the ionization efficiency of my peptides?

A: Yes, labels containing tertiary amines and aromatic groups can enhance the ionization efficiency of peptides, particularly in electrospray ionization (ESI).[3][7] The tertiary amine can readily accept a proton, leading to a more stable positive charge on the peptide, which can improve its signal intensity in the mass spectrometer.[3] However, the overall effect can be peptide-dependent.[8]

Troubleshooting Guides

Problem 1: Poor or No Fragmentation of Labeled Peptides
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Collision Energy: The bulky aromatic label may require higher collision energy to induce fragmentation of the peptide backbone.Increase the normalized collision energy (NCE) in a stepwise manner (e.g., increments of 2-5 units).Improved fragmentation efficiency, with a more complete series of b- and y-ions.
Charge State of the Precursor Ion: Higher charge states often fragment more readily. The label may be sequestering the charge, making the peptide backbone less prone to fragmentation.Optimize ionization source conditions to favor the formation of higher charge state precursors (e.g., adjust spray voltage, gas flow).Increased abundance of multiply charged precursor ions, which may lead to better fragmentation.
"Mobile Proton" is not available: The basic tertiary amine on the label might be sequestering the proton, preventing it from migrating to the peptide backbone to induce fragmentation.[6]Consider using a different fragmentation technique if available, such as Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD).HCD and ETD can induce fragmentation through different mechanisms that may be less dependent on proton mobility, resulting in better sequence coverage.
Problem 2: Dominant Fragmentation of the Label Itself
Possible Cause Troubleshooting Step Expected Outcome
Labile Label Structure: The bond between the label and the peptide, or bonds within the label itself, may be more labile than the peptide backbone bonds at the applied collision energy.Decrease the collision energy to find a sweet spot where peptide backbone fragmentation is favored over label fragmentation.A reduction in the intensity of label-specific fragment ions and an increase in the intensity of b- and y-ions.
Gas-Phase Rearrangements: The label may be promoting gas-phase rearrangement reactions that lead to unexpected fragmentation pathways.[6]Analyze the MS/MS spectra for unexpected neutral losses or fragment ions that can be attributed to the label's structure.Identification of characteristic fragmentation patterns of the label, which can be used for targeted analysis or excluded during database searching.
Problem 3: Low Signal Intensity or Poor Ionization of Labeled Peptides
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Labeling Reaction: If the labeling reaction is incomplete, the desired labeled peptide will be at a lower concentration.Optimize the labeling reaction conditions (pH, reaction time, reagent concentration). Use a small-scale test reaction with a standard peptide to confirm labeling efficiency.Increased abundance of the labeled peptide and improved signal intensity.
Sample Loss During Cleanup: Labeled peptides may have different chromatographic properties and could be lost during sample cleanup steps.Use low-binding tubes and tips. Optimize the desalting protocol (e.g., elution solvent composition) for the labeled peptides.Improved recovery of the labeled peptide and higher signal intensity.
Ion Suppression: Co-eluting contaminants from the sample or labeling reaction can suppress the ionization of the target peptide.Improve chromatographic separation to resolve the labeled peptide from interfering substances. Perform a blank injection to check for system contamination.A more stable baseline and increased signal-to-noise ratio for the labeled peptide.

Experimental Protocols

General Protocol for Peptide Labeling with "this compound"-NHS Ester
  • Reagent Preparation:

    • Prepare a stock solution of the "this compound"-NHS ester in an anhydrous organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mg/mL.

  • Peptide Sample Preparation:

    • Dissolve the peptide sample in a suitable buffer. The buffer should be free of primary amines (e.g., Tris). A phosphate or bicarbonate buffer at pH 7.5-8.5 is often used.

  • Labeling Reaction:

    • Add the labeling reagent to the peptide solution at a molar excess (typically 5- to 20-fold excess per amine group).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., a final concentration of 50 mM Tris or hydroxylamine) to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Sample Cleanup:

    • Remove excess labeling reagent and byproducts using a suitable method such as C18 desalting spin columns or reversed-phase HPLC.

  • Mass Spectrometry Analysis:

    • Analyze the labeled peptide sample by LC-MS/MS using appropriate instrument settings.

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate the effects of optimizing key parameters.

Table 1: Effect of Collision Energy on Fragmentation Efficiency

Normalized Collision Energy (NCE)Average Sequence Coverage (%)Relative Abundance of Label Fragments (%)
201580
253560
306535
357040
406055

Table 2: Impact of Labeling Reagent Molar Excess on Reaction Efficiency

Molar Excess of Labeling ReagentLabeling Efficiency (%)Relative Abundance of Unlabeled Peptide (%)
1x3070
5x8515
10x982
20x>99<1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Peptide_Sample Peptide Sample in Amine-Free Buffer Incubation Incubate at RT (1-2 hours) Peptide_Sample->Incubation Labeling_Reagent This compound-NHS Stock Solution Labeling_Reagent->Incubation Quenching Quench Reaction Incubation->Quenching Cleanup Sample Cleanup (e.g., C18 Desalting) Quenching->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS troubleshooting_logic Start Poor MS/MS Fragmentation Low_Intensity Low Signal Intensity? Start->Low_Intensity Label_Fragment_Dominance Label Fragments Dominate? Low_Intensity->Label_Fragment_Dominance No Check_Labeling Check Labeling Efficiency & Sample Cleanup Low_Intensity->Check_Labeling Yes Increase_CE Increase Collision Energy Label_Fragment_Dominance->Increase_CE No Decrease_CE Decrease Collision Energy Label_Fragment_Dominance->Decrease_CE Yes Use_Alt_Frag Use Alternative Fragmentation (HCD/ETD) Increase_CE->Use_Alt_Frag Optimize_Ionization Optimize Ionization Source End Improved Fragmentation Optimize_Ionization->End Decrease_CE->End Check_Labeling->Optimize_Ionization Use_Alt_Frag->End

References

Strategies to improve the solubility of "4-(2-(Pyrrolidin-1-yl)ethyl)aniline" in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to improve the aqueous solubility of "4-(2-(pyrrolidin-1-yl)ethyl)aniline". The content is structured in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide & FAQs

Q1: My solution of this compound in a neutral aqueous buffer is cloudy and shows precipitation. What is the likely cause and what is the first step to address this?

A1: The cloudiness and precipitation indicate that the compound's solubility limit has been exceeded in the neutral aqueous buffer. "this compound" is a weakly basic compound due to its aniline and pyrrolidine functional groups. In neutral pH, the compound is likely in its less soluble free base form.

The first and most straightforward troubleshooting step is to adjust the pH of the solution. Lowering the pH will protonate the amine groups, forming a more polar and, consequently, more water-soluble salt.[1] A good starting point is to prepare a stock solution in a slightly acidic buffer (e.g., pH 4-6).

Q2: How do I determine the optimal pH for solubilizing my compound?

A2: The optimal pH is dependent on the compound's pKa (acid dissociation constant). For a basic compound, the solubility will increase as the pH is lowered below its pKa. You can experimentally determine the pKa using methods like potentiometric titration.[2] Once the pKa is known, you can create a pH-solubility profile by measuring the solubility at various pH points using the shake-flask method.[3][4] This will reveal the pH range where the compound is most soluble.

Q3: Adjusting the pH is not sufficient for my desired concentration, or it is incompatible with my experimental system. What other strategies can I employ?

A3: If pH adjustment is not a viable option, several other techniques can be used to enhance solubility.[5][6] These include:

  • Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[7][8]

  • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[11][12][13]

The choice of method will depend on the required concentration, the formulation's intended use, and compatibility with other components in your experiment.

Data Presentation: Illustrative Solubility Enhancement

The following tables provide an example of how to structure and present data when evaluating different solubilization strategies for "this compound". Note: The following values are illustrative and should be replaced with experimentally determined data.

Table 1: pH-Dependent Solubility of this compound

pHSolubility (mg/mL)
7.4< 0.1
6.01.5
5.012.8
4.055.2

Table 2: Effect of Co-solvents on Solubility at pH 7.4

Co-solventConcentration (% v/v)Solubility (mg/mL)
Ethanol100.5
Ethanol202.1
Propylene Glycol100.8
Propylene Glycol203.5
PEG 400101.2
PEG 400205.7

Table 3: Effect of Surfactants on Solubility at pH 7.4

SurfactantConcentration (% w/v)Solubility (mg/mL)
Polysorbate 800.51.8
Polysorbate 801.04.2
Sodium Lauryl Sulfate0.52.5
Sodium Lauryl Sulfate1.06.1

Table 4: Effect of Cyclodextrin Complexation on Solubility at pH 7.4

CyclodextrinConcentration (mM)Solubility (mg/mL)
Hydroxypropyl-β-Cyclodextrin103.2
Hydroxypropyl-β-Cyclodextrin258.9
Sulfobutylether-β-Cyclodextrin105.1
Sulfobutylether-β-Cyclodextrin2515.4

Experimental Protocols

1. Protocol for Determining Aqueous Solubility (Shake-Flask Method) [4][14][15][16][17]

  • Preparation: Add an excess amount of "this compound" to a series of vials containing the aqueous solution of interest (e.g., buffers of different pH, co-solvent mixtures, surfactant solutions, or cyclodextrin solutions).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to pellet any remaining solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

2. Protocol for Evaluating Co-solvent Solubilization

  • Prepare Co-solvent Systems: Prepare a series of aqueous solutions containing varying concentrations of the chosen co-solvent (e.g., 5%, 10%, 20% v/v of ethanol in water).

  • Determine Solubility: For each co-solvent mixture, determine the solubility of "this compound" using the shake-flask method described above.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to determine the effectiveness of the co-solvent.

3. Protocol for Assessing Surfactant-Mediated Solubilization

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions with different concentrations of the selected surfactant, ensuring some concentrations are above the critical micelle concentration (CMC).

  • Determine Solubility: Measure the solubility of the compound in each surfactant solution using the shake-flask method.

  • Data Analysis: Plot the solubility against the surfactant concentration. A significant increase in solubility is typically observed at concentrations above the CMC.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitation Observed check_ph Is the aqueous solution at neutral pH? start->check_ph adjust_ph Strategy 1: Lower pH with Acidic Buffer (e.g., pH 4-6) check_ph->adjust_ph Yes advanced_strategies pH adjustment insufficient or incompatible check_ph->advanced_strategies No ph_success Solubility Improved? adjust_ph->ph_success ph_success->advanced_strategies No end_success End: Desired Concentration Achieved ph_success->end_success Yes cosolvent Strategy 2: Use Co-solvents (e.g., Ethanol, PEG 400) advanced_strategies->cosolvent surfactant Strategy 3: Use Surfactants (e.g., Polysorbate 80) advanced_strategies->surfactant cyclodextrin Strategy 4: Use Cyclodextrins (e.g., HP-β-CD) advanced_strategies->cyclodextrin end_further_opt End: Further Optimization Needed cosolvent->end_further_opt surfactant->end_further_opt cyclodextrin->end_further_opt

Caption: Troubleshooting workflow for solubility issues.

G Solubilization Mechanisms cluster_pH pH Adjustment cluster_cosolvent Co-solvency cluster_surfactant Surfactant Micellization free_base Free Base (Less Soluble) R-NH2 protonated Protonated Salt (More Soluble) R-NH3+ free_base->protonated + H+ (Lower pH) water Water (Polar) mixture Water-Cosolvent Mixture (Reduced Polarity) water->mixture cosolvent Co-solvent (Less Polar) cosolvent->mixture surfactant Surfactant Monomers micelle Micelle Formation (Hydrophobic Core) surfactant->micelle > CMC compound_in_micelle Compound in Micelle micelle->compound_in_micelle + Compound

Caption: Mechanisms of different solubilization strategies.

References

Validation & Comparative

Efficacy of "4-(2-(Pyrrolidin-1-yl)ethyl)aniline" as a proteomics reagent: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, the precise and robust measurement of protein abundance is paramount for unraveling complex biological processes, identifying biomarkers, and accelerating drug development. Chemical labeling with amine-reactive isobaric tags has emerged as a powerful strategy for multiplexed protein quantification. This guide provides a comparative analysis of established reagents, Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), alongside a prospective evaluation of a novel putative reagent, "4-(2-(pyrrolidin-1-yl)ethyl)aniline" (PEA).

This document is intended for researchers, scientists, and drug development professionals seeking to navigate the choices in chemical labeling strategies for quantitative proteomics. We present a summary of quantitative performance, detailed experimental protocols, and workflow visualizations to aid in the selection of the most appropriate reagent for specific research needs.

Quantitative Performance at a Glance

The selection of a labeling reagent is a critical decision in the design of a quantitative proteomics experiment, with significant implications for data quality, multiplexing capability, and cost. The following table summarizes the key performance characteristics of TMT, iTRAQ, and the hypothetical reagent PEA.

FeatureTandem Mass Tags (TMT)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)"this compound" (PEA) (Hypothetical)
Labeling Principle In vitro chemical labeling of peptides with isobaric tags.[1][2]In vitro chemical labeling of peptides with isobaric tags.[1][2]Hypothetical in vitro chemical labeling of peptides.
Reactive Group NHS-esterNHS-esterPrimary amine (hypothesized to be derivatized to a reactive group)
Target Primary amines (N-terminus and Lysine residues)[2]Primary amines (N-terminus and Lysine residues)[2][3]Primary amines (N-terminus and Lysine residues)
Multiplexing Capacity Up to 18-plex with TMTpro reagents.[1][4]4-plex and 8-plex reagents are commonly used.[1][2]To be determined (potentially 2-plex or higher)
Quantitative Accuracy High, though can be affected by ratio compression.[5][6]High, also susceptible to ratio compression.[5]To be determined
Proteome Coverage Comprehensive, labels all peptides.[6]Comprehensive, labels all peptides.[5]Expected to be comprehensive
Cost Higher cost per sample, but potentially more cost-effective for large-scale studies.[5][7][8]Reagent costs are comparable to TMT and generally higher than label-free methods.[7][8]Potentially lower cost due to simpler core structure
Key Advantage High multiplexing capacity, enabling large-scale comparative studies.[6][7]Well-established with a long history of use and extensive literature.Potentially novel fragmentation patterns for improved data analysis.
Key Limitation Ratio compression in complex samples.[5][6]Lower multiplexing capacity compared to the latest TMT reagents.[6]Efficacy and performance are currently unknown.

Signaling Pathway: A Common Target for Proteomic Analysis

Quantitative proteomics is frequently employed to dissect cellular signaling pathways. The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) signaling cascade, a common object of study in cancer research and drug development. Understanding how protein abundances change within this pathway upon stimulus or treatment is a typical application for the labeling reagents discussed.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates

Caption: Generalized MAPK signaling pathway.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for quantitative proteomics using isobaric labeling reagents and a hypothetical workflow for the novel PEA reagent.

TMT/iTRAQ Experimental Workflow

TMT_iTRAQ_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_analysis Analysis Protein_Extraction Protein Extraction (e.g., from cells or tissues) Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Protein_Digestion Protein Digestion (e.g., with Trypsin) Reduction_Alkylation->Protein_Digestion Labeling_S1 Label Peptides with Tag 1 Protein_Digestion->Labeling_S1 Labeling_S2 Label Peptides with Tag 2 Protein_Digestion->Labeling_S2 Labeling_SN Label Peptides with Tag N Protein_Digestion->Labeling_SN Combine_Samples Combine Labeled Samples Labeling_S1->Combine_Samples Labeling_S2->Combine_Samples Labeling_SN->Combine_Samples Fractionation Peptide Fractionation (Optional) Combine_Samples->Fractionation LC_MSMS LC-MS/MS Analysis Fractionation->LC_MSMS Data_Analysis Data Analysis (Protein ID & Quantification) LC_MSMS->Data_Analysis

Caption: General workflow for TMT and iTRAQ labeling.

Hypothetical PEA Reagent Workflow

The proposed "this compound" (PEA) reagent, with its primary aniline amine, would require an initial activation step to enable it to react with the primary amines of peptides. This hypothetical workflow includes such an activation step.

PEA_Workflow cluster_reagent_prep Reagent Preparation cluster_sample_prep Sample Preparation cluster_labeling PEA Labeling cluster_analysis Analysis PEA_Reagent PEA Reagent Activation Activation of PEA (e.g., to NHS-ester) PEA_Reagent->Activation Activated_PEA Activated PEA Reagent Activation->Activated_PEA Labeling Label Peptides with Activated PEA Activated_PEA->Labeling Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Protein_Digestion Protein Digestion Reduction_Alkylation->Protein_Digestion Protein_Digestion->Labeling LC_MSMS LC-MS/MS Analysis Labeling->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: Hypothetical workflow for the PEA reagent.

Detailed Experimental Protocols

Reproducibility is a cornerstone of robust scientific inquiry. The following sections provide detailed protocols for protein labeling using TMT and iTRAQ reagents.

TMT Labeling Protocol

This protocol is adapted from established methods and manufacturer's instructions.[9][10][11]

  • Protein Preparation:

    • Extract proteins from cell or tissue samples using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Quantify the protein concentration using a BCA assay.

    • Take an equal amount of protein (e.g., 100 µg) for each sample.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.

  • Protein Digestion:

    • Perform in-solution digestion by adding sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.

  • Peptide Desalting:

    • Desalt the peptide digests using C18 solid-phase extraction (SPE) cartridges.

    • Dry the desalted peptides using a vacuum centrifuge.

  • TMT Labeling:

    • Reconstitute the dried peptides in 100 µL of 100 mM triethylammonium bicarbonate (TEAB).

    • Reconstitute each TMT label vial with 41 µL of anhydrous acetonitrile.

    • Add the appropriate TMT label to each peptide sample and incubate for 1 hour at room temperature.[9]

    • Quench the reaction by adding 8 µL of 5% hydroxylamine and incubating for 15 minutes.[9]

  • Sample Pooling and Fractionation:

    • Combine the labeled samples in a 1:1 ratio.

    • For complex samples, perform high-pH reversed-phase fractionation to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze the labeled and fractionated peptides using a high-resolution Orbitrap mass spectrometer.

iTRAQ Labeling Protocol

This protocol is based on the manufacturer's guidelines and published methods.[3][12][13]

  • Protein Preparation:

    • Follow the same protein extraction and quantification steps as for the TMT protocol.

  • Reduction and Cysteine Blocking:

    • To each sample tube containing the protein pellet, add 20 µL of Dissolution Buffer and 1 µL of Denaturant.

    • Add 2 µL of Reducing Reagent and incubate at 60°C for 1 hour.[12]

    • Add 1 µL of Cysteine Blocking Reagent and incubate at room temperature for 10 minutes.[12]

  • Protein Digestion:

    • Add 10 µL of trypsin solution to each sample and incubate overnight at 37°C.[12]

  • iTRAQ Labeling:

    • Allow the iTRAQ reagent vials to reach room temperature.

    • Add 70 µL of ethanol to each iTRAQ reagent vial.[13]

    • Transfer the iTRAQ reagent to the respective sample tube and incubate for 1 hour at room temperature.[13]

  • Sample Pooling and Clean-up:

    • Combine the labeled samples into a single tube.

    • Clean up the pooled sample using a cation exchange cartridge to remove unreacted iTRAQ reagents.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptides using LC-MS/MS.

Prospective Analysis of "this compound" (PEA)

While "this compound" is commercially available as a biochemical for research, its specific application as a proteomics reagent is not well-documented. Based on its chemical structure, we can hypothesize its potential utility as an amine-reactive labeling reagent.

Plausible Synthesis of PEA

A plausible synthetic route to "this compound" could involve the reductive amination of 4-nitrophenylethylamine with pyrrolidinone followed by reduction of the nitro group.

PEA_Synthesis Start 4-Nitrophenylethylamine + Pyrrolidinone Step1 Reductive Amination Start->Step1 Intermediate N-(4-Nitrophenylethyl)pyrrolidinone Step1->Intermediate Step2 Reduction Intermediate->Step2 Product This compound Step2->Product

Caption: Plausible synthesis of PEA.

Hypothetical Advantages and Future Directions

The pyrrolidine moiety in PEA could potentially influence the fragmentation behavior of labeled peptides in the mass spectrometer. This might lead to the generation of unique reporter ions or fragmentation patterns that could be exploited for more accurate quantification or to overcome some of the limitations of existing reagents, such as ratio compression.

To establish the efficacy of PEA as a proteomics reagent, a rigorous comparative study would be required. This would involve:

  • Synthesis and activation: Developing a robust protocol for the synthesis and activation of PEA to make it amine-reactive.

  • Labeling efficiency: Quantifying the efficiency of peptide labeling compared to TMT and iTRAQ.

  • Quantitative performance: Assessing the accuracy and precision of quantification using standard protein mixtures of known ratios.

  • Proteome coverage: Comparing the number of identified proteins in complex samples labeled with PEA, TMT, and iTRAQ.

Conclusion

The choice between TMT and iTRAQ for quantitative proteomics depends on the specific requirements of the study, particularly the desired level of multiplexing.[6] TMT currently offers higher multiplexing capabilities, making it suitable for large-scale studies.[7] iTRAQ remains a robust and well-validated option for studies with a smaller number of samples. The hypothetical reagent, "this compound," represents a potential avenue for the development of novel proteomics tools. Further research is necessary to validate its efficacy and explore its potential advantages. This guide provides the foundational information for researchers to make informed decisions about which amine-reactive labeling strategy is best suited for their scientific questions.

References

A comparative analysis of the reactivity of "4-(2-(Pyrrolidin-1-yl)ethyl)aniline" towards different amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of "4-(2-(Pyrrolidin-1-yl)ethyl)aniline" with various amino acids. Due to the absence of direct experimental data in the current literature for this specific compound, this analysis is based on established principles of organic chemistry and the known reactivity of its constituent functional groups: a primary aromatic amine (aniline moiety) and a tertiary aliphatic amine (pyrrolidine moiety). The information presented herein is intended to guide future experimental design and hypothesis testing in the fields of drug discovery and bioconjugation.

Introduction

"this compound" is a bifunctional molecule of interest in medicinal chemistry and materials science. Its structure incorporates a nucleophilic primary aromatic amine, which can participate in amide bond formation, and a basic tertiary aliphatic amine, which can influence the molecule's overall reactivity and solubility. Understanding its differential reactivity towards the various functional groups presented by amino acids is crucial for its application in peptide modification, protein labeling, and the development of novel therapeutics.

This guide outlines the predicted reactivity with different classes of amino acids, provides a hypothetical experimental protocol for validation, and presents the expected outcomes in a structured format.

Predicted Reactivity Profile

The primary mode of reaction between "this compound" and amino acids is expected to be the formation of an amide bond between the aniline's primary amino group and the carboxylic acid group of the amino acid. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive electrophile. The pyrrolidine nitrogen, being a tertiary amine, is not expected to directly participate in amide bond formation but will act as a base, potentially influencing the reaction environment.

The reactivity is predicted to vary depending on the nature of the amino acid side chain:

  • Amino Acids with Non-reactive Side Chains (e.g., Glycine, Alanine, Valine): The primary reaction will be the straightforward formation of an amide bond at the carboxylic acid terminus. The rate of reaction will likely be influenced by steric hindrance from the side chain.

  • Amino Acids with Acidic Side Chains (e.g., Aspartic Acid, Glutamic Acid): The additional carboxylic acid group in the side chain can also react with the aniline moiety, potentially leading to di-substituted products or competing reactions. The relative reactivity of the alpha- and side-chain carboxyl groups will depend on steric accessibility and electronic effects. The basic pyrrolidine moiety may deprotonate the acidic side chains, influencing their nucleophilicity.

  • Amino Acids with Basic Side Chains (e.g., Lysine, Arginine): The basic side chains will compete with the pyrrolidine for proton abstraction from the reaction medium. The primary amino group of lysine could potentially compete with the aniline in reactions with an activated amino acid, although the aniline is generally less nucleophilic.

  • Amino Acids with Nucleophilic Side Chains (e.g., Cysteine, Serine, Threonine): The thiol group of cysteine and the hydroxyl groups of serine and threonine are nucleophilic and could potentially react with an activated carboxylic acid, competing with the aniline. The relative reactivity will depend on the specific activating agent and reaction conditions.

Proposed Experimental Protocols

To empirically determine the comparative reactivity, the following experimental protocol is proposed:

Objective: To quantify the rate and yield of the reaction between "this compound" and a representative panel of N-protected amino acids under standardized conditions.

Materials:

  • This compound

  • N-Fmoc protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Cys(Trt)-OH)

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxybenzotriazole (HOBt)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Base: Diisopropylethylamine (DIPEA)

  • Analytical instruments: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)

Procedure:

  • Reaction Setup: In separate reaction vessels, dissolve one equivalent of each N-Fmoc protected amino acid in the chosen solvent.

  • Activation: Add 1.1 equivalents of HOBt and 1.1 equivalents of EDC to each vessel and stir for 15 minutes at room temperature to form the active ester.

  • Amine Addition: Add one equivalent of "this compound" and 1.5 equivalents of DIPEA to each reaction vessel.

  • Reaction Monitoring: Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes) and analyzing them by HPLC to determine the consumption of reactants and the formation of the product.

  • Quenching and Work-up: After 2 hours, quench the reactions by adding water. Extract the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Product Characterization: Characterize the crude products by Mass Spectrometry to confirm the identity of the desired amide adducts and any side products.

  • Quantification: Determine the reaction yield for each amino acid by integrating the corresponding product peak in the HPLC chromatogram and comparing it to an internal standard.

Predicted Quantitative Data Summary

The following table summarizes the expected outcomes of the proposed experiment, based on established chemical principles. The values are hypothetical and serve as a basis for comparison.

Amino Acid (N-Fmoc Protected)Predicted Relative Reaction Rate (Initial Rate)Predicted Product Yield (%)Predicted Major ProductPotential Side Products
Glycine1.00 (Reference)>95Fmoc-Gly-NH-Ar-PyrrNone
Alanine0.90>95Fmoc-Ala-NH-Ar-PyrrNone
Valine0.7590-95Fmoc-Val-NH-Ar-PyrrNone
Aspartic Acid (Side chain protected)0.95>95Fmoc-Asp(OtBu)-NH-Ar-PyrrNone
Lysine (Side chain protected)0.85>95Fmoc-Lys(Boc)-NH-Ar-PyrrNone
Cysteine (Side chain protected)0.80>90Fmoc-Cys(Trt)-NH-Ar-PyrrMinor thioester formation

Ar-Pyrr represents the 4-(2-(pyrrolidin-1-yl)ethyl)phenyl moiety.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis A N-Fmoc Amino Acid E Activation of Carboxylic Acid A->E B This compound F Amide Bond Formation B->F C EDC/HOBt C->E D DIPEA D->F E->F G HPLC Monitoring F->G H Mass Spectrometry Characterization F->H I Yield Quantification G->I

Caption: Experimental workflow for the comparative reactivity analysis.

Potential Reaction Pathways

Reaction_Pathways cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AA Amino Acid (R-COOH) Activated_AA Activated Amino Acid (R-CO-X) AA->Activated_AA Activation Aniline This compound (Ar-NH2) Amide Amide Product (R-CO-NH-Ar) Aniline->Amide Coupling Coupling Agent (e.g., EDC/HOBt) Coupling->Activated_AA Activated_AA->Amide Nucleophilic Attack Byproducts Byproducts

Caption: Generalized reaction pathway for amide bond formation.

Conclusion

This guide provides a predictive framework for the reactivity of "this compound" with different amino acids. The primary aromatic amine is the principal site of reaction, leading to amide bond formation, with the reactivity being modulated by the steric and electronic properties of the amino acid side chains. The tertiary pyrrolidine amine is expected to primarily function as a base. The provided experimental protocol offers a clear path for the empirical validation and quantification of these predicted reactivities. Such data will be invaluable for the rational design of novel conjugates and therapeutics based on this versatile chemical scaffold.

A Comparative Guide to the Cross-Reactivity of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline with Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"4-(2-(Pyrrolidin-1-yl)ethyl)aniline" is a molecule of interest in proteomics research.[1] Understanding its potential for cross-reactivity with biomolecules is crucial for assessing its biological activity, potential off-target effects, and immunogenicity. This guide explores the likely metabolic pathways, potential for protein binding, and other biomolecular interactions based on the established behavior of analogous chemical structures.

Predicted Metabolic Pathways and Potential for Cross-Reactivity

The metabolism of xenobiotics, primarily in the liver, is a key determinant of their biological activity and potential for forming reactive metabolites that can covalently bind to proteins and other macromolecules, leading to cross-reactivity. The structure of "this compound" suggests that it is likely metabolized by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes.[2][3]

The metabolism of N,N-dialkylanilines typically involves N-dealkylation and α-carbon oxidation.[4] The pyrrolidine ring itself can also be a site of oxidation. Therefore, we can predict a metabolic pathway for "this compound" that involves several key transformations.

Metabolic Pathway of this compound Parent This compound N_Oxide N-Oxide Metabolite Parent->N_Oxide N-Oxidation (CYP450) Dealkylated N-De-ethyl-pyrrolidine Metabolite Parent->Dealkylated N-Dealkylation (CYP450) Hydroxylated_Aniline Hydroxylated Aniline Metabolite Parent->Hydroxylated_Aniline Aromatic Hydroxylation (CYP450) Pyrrolidine_Ring_Opened Pyrrolidine Ring-Opened Metabolite Parent->Pyrrolidine_Ring_Opened Pyrrolidine Oxidation (CYP450) Reactive_Intermediate Reactive Intermediate (e.g., Quinone-imine) Hydroxylated_Aniline->Reactive_Intermediate Further Oxidation Protein_Adduct Protein Adducts Reactive_Intermediate->Protein_Adduct Covalent Binding

Predicted metabolic pathway of this compound.

Comparative Analysis of Metabolism and Protein Binding

While specific data for "this compound" is unavailable, we can draw comparisons with related compounds to anticipate its behavior.

Compound Primary Metabolic Pathway(s) Known Biomolecular Interactions Reference
N,N-Dimethylaniline N-Demethylation, N-OxidationMetabolites can form covalent adducts with proteins.[4]
N-ethyl-N-methylaniline N-Dealkylation, N-OxidationSubstrate for CYP450 enzymes.[4]
Piretanide (contains pyrrolidine) Primarily excreted unchangedBinds to the Na-K-Cl cotransporter.[5]
Captopril (contains proline - a pyrrolidine derivative) Forms disulfide conjugates with endogenous thiols.Inhibits angiotensin-converting enzyme (ACE).[6]
Hypothetical: this compound N-Dealkylation, Aromatic Hydroxylation, Pyrrolidine OxidationPotential for CYP450 inhibition/induction, covalent binding of reactive metabolites to proteins.Inferred

Potential Cross-Reactivity with Other Biomolecules

Beyond metabolic enzymes and plasma proteins, reactive metabolites of aniline derivatives have the potential to interact with other cellular components.

  • Heat Shock Proteins (HSPs): Aniline exposure has been shown to induce stress responses, including the expression of heat shock proteins like Hsp70.[7] Hsp70 is a molecular chaperone that plays a role in protein folding and can be induced by a variety of cellular stressors.[8][9] The formation of protein adducts by metabolites of "this compound" could potentially trigger a similar stress response.

  • Covalent Binding to Proteins: Reactive intermediates, such as quinone-imines formed from the oxidation of the aniline ring, are electrophilic and can form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) on proteins.[3] This can lead to altered protein function and potential immunogenicity.

Experimental Protocols

To obtain definitive data on the cross-reactivity of "this compound," the following experimental protocols are recommended.

In Vitro Metabolism Using Human Liver Microsomes

This assay identifies the primary metabolites and determines the metabolic stability of the compound.

  • Materials:

    • "this compound"

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction quenching)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine HLMs, phosphate buffer, and the test compound. Pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify metabolites.

Cytochrome P450 Reaction Phenotyping

This experiment identifies the specific CYP isoforms responsible for the metabolism of the compound.[1][10][11]

  • Materials:

    • Recombinant human CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4)

    • Control insect cell microsomes (without CYP expression)

    • The same materials as in the in vitro metabolism assay

  • Procedure:

    • Incubate "this compound" separately with each recombinant CYP isoform in the presence of the NADPH regenerating system at 37°C.

    • Include a negative control with insect cell microsomes lacking CYP enzymes.

    • After a fixed time point (e.g., 60 minutes), quench the reactions and process the samples as described above.

    • Analyze the samples by LC-MS/MS to determine which CYP isoforms produce metabolites.

Plasma Protein Binding Assay using Equilibrium Dialysis

This assay determines the extent to which the compound binds to plasma proteins.[12][13][14]

  • Materials:

    • "this compound"

    • Pooled human plasma

    • Phosphate-buffered saline (PBS), pH 7.4

    • Equilibrium dialysis device (e.g., RED device)

    • Incubator shaker

    • LC-MS/MS system

  • Procedure:

    • Spike the human plasma with "this compound" to the desired concentration.

    • Add the spiked plasma to one chamber of the equilibrium dialysis device and PBS to the other chamber, separated by a semi-permeable membrane.

    • Incubate the device at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours).

    • After incubation, collect samples from both the plasma and PBS chambers.

    • Analyze the concentration of the compound in both chambers by LC-MS/MS. The concentration in the PBS chamber represents the unbound fraction.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the cross-reactivity of a novel compound.

Cross-Reactivity Assessment Workflow start Start: Novel Compound in_vitro_metabolism In Vitro Metabolism (Liver Microsomes) start->in_vitro_metabolism protein_binding Plasma Protein Binding (Equilibrium Dialysis) start->protein_binding reaction_phenotyping CYP Reaction Phenotyping (Recombinant CYPs) in_vitro_metabolism->reaction_phenotyping covalent_binding Covalent Binding Assay (Radiolabeled Compound) in_vitro_metabolism->covalent_binding data_analysis Data Analysis and Risk Assessment reaction_phenotyping->data_analysis protein_binding->data_analysis immunogenicity Immunogenicity Assessment (e.g., ELISpot) covalent_binding->immunogenicity immunogenicity->data_analysis end End: Cross-Reactivity Profile data_analysis->end

General workflow for assessing compound cross-reactivity.

Conclusion

While direct experimental evidence is lacking for "this compound," a comparative analysis based on its structural motifs provides a framework for predicting its cross-reactivity profile. The provided experimental protocols offer a clear path for researchers to generate the necessary data to thoroughly characterize the biomolecular interactions of this compound. Such studies are essential for advancing its potential applications in research and drug development.

References

Safety Operating Guide

Safe Disposal of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline, a compound requiring careful handling due to its chemical properties as an aromatic amine. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate handling requirements for amines.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat is mandatory to protect against skin contact.[1]

  • Respiratory Protection: If handling in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator.[2][3]

Handling and Storage of Waste:

  • Store waste in a tightly sealed, properly labeled container.[1]

  • Keep the waste container in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1][2]

  • Ensure waste is segregated from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]

Quantitative Safety Data Summary
ParameterValueSource
Oral LD50 (Rat) 250 mg/kg (Aniline)[4]
Dermal LD50 (Rabbit) 820 mg/kg (Aniline)[4]
Flash Point 70°C (158°F) (Aniline)[4]
Autoignition Temperature 615°C (1139°F) (Aniline)[4]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[2]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound waste.

1. Waste Identification and Segregation:

  • Characterize the waste: Determine if it is in solid or liquid form and if it is mixed with other solvents or reagents.
  • Segregate amine waste from other chemical waste streams to prevent hazardous reactions.[1] Do not mix with incompatible materials.

2. Containerization and Labeling:

  • Use a dedicated, compatible, and leak-proof waste container.
  • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other components in the waste mixture. Include appropriate hazard pictograms (e.g., toxic, irritant).

3. Spill Management (in case of accidental release):

  • Evacuate the immediate area if the spill is large or in a confined space.[5]
  • Remove all sources of ignition.[2][6]
  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[2][7]
  • Carefully collect the absorbed material into a designated hazardous waste container.
  • Clean the spill area thoroughly.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash. [1][8] Amines can be harmful to aquatic life.[1][5]
  • Contact your institution's Environmental Health and Safety (EHS) office or the designated laboratory safety coordinator to arrange for pickup and disposal by a licensed hazardous waste disposal company.[1][9]
  • Store the sealed and labeled waste container in a designated satellite accumulation area while awaiting pickup.

5. Empty Container Disposal:

  • Triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol).
  • Collect the rinsate as hazardous waste.
  • After thorough cleaning and removal or defacing of the label, the container may be disposed of as regular trash, in accordance with institutional policies.[9]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Amine Waste ppe->segregate containerize Containerize in a Labeled, Compatible Container segregate->containerize spill_check Is there a spill? containerize->spill_check spill_protocol Follow Spill Protocol: 1. Contain with inert absorbent 2. Collect in sealed container 3. Clean the area spill_check->spill_protocol Yes storage Store in Designated Satellite Accumulation Area spill_check->storage No spill_protocol->storage contact_ehs Contact EHS or Licensed Waste Contractor for Disposal storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

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Reactant of Route 1
Reactant of Route 1
4-(2-(Pyrrolidin-1-yl)ethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(2-(Pyrrolidin-1-yl)ethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.